Flufiprole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(2-methylprop-2-enylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQHXBNMBZJPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704886-18-0 | |
| Record name | Flufiprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0704886180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUFIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ZE3Z7AO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flufiprole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a second-generation phenylpyrazole insecticide that has demonstrated high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system of insects by targeting the γ-aminobutyric acid (GABA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, toxicology, and drug development.
Chemical Structure and Identity
This compound, with the IUPAC name 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, is a complex molecule characterized by a central pyrazole ring.[2] Key structural features include a dichlorinated phenyl group with a trifluoromethyl substituent, a cyano group, a trifluoromethylsulfinyl group, and a 2-methylprop-2-en-1-ylamino group attached to the pyrazole core.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[2] |
| CAS Number | 704886-18-0 |
| Molecular Formula | C16H10Cl2F6N4OS[2] |
| SMILES | CC(=C)CNC1=C(C(=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F[2] |
| InChI Key | HVQHXBNMBZJPLK-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development. A summary of its key properties is presented in Table 2. It is important to note that while some experimental data is available, certain values are predicted based on computational models.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 491.24 g/mol | [3] |
| Physical State | Solid, white to yellow powder | [4][5] |
| Melting Point | 172-174 °C | [3] |
| Boiling Point | 526.1 ± 50.0 °C (Predicted) | [3] |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [3] |
| Water Solubility | Data not available | |
| pKa | -3.75 ± 0.50 (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 6.5 (Computed) | [2] |
Experimental Protocols
Representative Synthesis of this compound
Disclaimer: A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed literature. The following protocol is a representative method adapted from the synthesis of the structurally related compound, fipronil, and its derivatives.[6][7][8]
Objective: To synthesize 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile (this compound).
Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
This intermediate is a key precursor for the synthesis of phenylpyrazole insecticides. Its synthesis typically involves the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by a condensation reaction with a suitable dicyanopropionate derivative and subsequent cyclization.[9]
Step 2: Introduction of the Trifluoromethylsulfinyl Group
The pyrazole intermediate from Step 1 is then reacted with a trifluoromethylsulfinylating agent, such as trifluoromethylsulfinyl chloride, in a suitable solvent like dichloroethane. The reaction is typically carried out at an elevated temperature to facilitate the substitution at the 4-position of the pyrazole ring.[6]
Step 3: N-Alkylation with 3-bromo-2-methylprop-1-ene
The final step involves the N-alkylation of the 5-amino group. The product from Step 2 is reacted with 3-bromo-2-methylprop-1-ene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to drive the reaction to completion.
Purification: The final product, this compound, is then purified using standard laboratory techniques such as column chromatography or recrystallization to yield a solid product.
Analytical Methods for the Determination of this compound
Several analytical methods have been developed for the detection and quantification of this compound residues in various matrices.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is a highly sensitive and selective method for the analysis of this compound. The compound is first separated from the sample matrix using liquid chromatography, typically with a C18 column. The separated analyte is then introduced into a mass spectrometer where it is ionized and fragmented. Specific fragment ions are then detected, allowing for accurate quantification.
-
Sample Preparation: Extraction of this compound from the sample matrix (e.g., soil, water, agricultural products) is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE).
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is another powerful technique for the analysis of this compound. The compound is volatilized and separated in a gas chromatograph, typically with a capillary column. The separated analyte then enters the mass spectrometer for detection and quantification.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and clean-up steps to remove interfering matrix components.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
Mechanism of Action: GABA Receptor Antagonism
This compound exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signaling, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death.
Caption: Signaling pathway of GABA and the inhibitory action of this compound.
Logical Workflow for this compound Analysis
The general workflow for the analysis of this compound in a given sample involves several key steps, from sample collection to data interpretation.
Caption: General workflow for the analysis of this compound residues.
Conclusion
This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. This technical guide has summarized its chemical structure, key physicochemical properties, representative synthetic and analytical methodologies, and its mode of action at the molecular level. For researchers and professionals, a thorough understanding of these aspects is fundamental for the development of new pest control strategies, the assessment of environmental impact, and the advancement of safer and more effective agrochemicals. Further research to obtain experimental data for all physicochemical properties and to develop more efficient and environmentally benign synthetic routes is encouraged.
References
- 1. This compound | 704886-18-0 | Benchchem [benchchem.com]
- 2. This compound | C16H10Cl2F6N4OS | CID 56841657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 704886-18-0 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]
- 7. CN101906073A - Method for synthesizing and purifying fipronil - Google Patents [patents.google.com]
- 8. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]
- 9. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | 120068-79-3 [chemicalbook.com]
An In-depth Technical Guide to Flufiprole (CAS Number: 704886-18-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flufiprole, a phenylpyrazole insecticide, is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis pathway, its mechanism of action, metabolic fate, and toxicological profile. Detailed experimental protocols for its synthesis, analytical determination, and toxicological evaluation are presented. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized through diagrams. This document is intended to serve as a core resource for professionals engaged in the research and development of insecticides and related neuroactive compounds.
Chemical and Physical Properties
This compound is a white to off-white solid with the molecular formula C₁₆H₁₀Cl₂F₆N₄OS.[1] Its chemical structure is characterized by a central pyrazole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, a cyano group, a trifluoromethylsulfinyl group, and a (2-methylprop-2-en-1-yl)amino group.[1]
| Property | Value | Reference |
| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile | [2] |
| CAS Number | 704886-18-0 | [3][4] |
| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | [4][5] |
| Molecular Weight | 491.24 g/mol | [1][4] |
| Appearance | Solid | [6] |
| Boiling Point (Predicted) | 526.1±50.0 °C | [5] |
| Density (Predicted) | 1.61±0.1 g/cm³ | [5] |
| LogP (Predicted) | 6.62 | [3] |
| pKa (Predicted) | -3.75±0.50 | [5] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related phenylpyrazole insecticides such as fipronil and ethiprole, a plausible synthetic route can be proposed. The synthesis likely involves the construction of the core pyrazole ring followed by the introduction of the key functional groups. A key intermediate in the synthesis of many phenylpyrazole insecticides is 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.
Proposed Synthesis Pathway
The synthesis can be envisioned as a multi-step process:
-
Synthesis of the Phenylhydrazine Precursor: Preparation of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine.
-
Pyrazole Ring Formation: Cyclocondensation of the phenylhydrazine precursor with a suitable three-carbon synthon to form the 5-aminopyrazole ring.
-
Introduction of the Sulfinyl Group: Thiolation of the pyrazole ring followed by oxidation to the sulfoxide.
-
N-Alkylation: Introduction of the 2-methylprop-2-en-1-yl group at the 5-amino position.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. Chemical Control of Western Corn Rootworm (Diabrotica virgifera virgifera Le Conte, Coleoptera: Chrysomelidae) in Eastern Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Bionomic responses of Spodoptera frugiperda (J. E. Smith) to lethal and sublethal concentrations of selected insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid, World Journal of Agricultural Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
Synthesis Pathway of Flufiprole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway for Flufiprole, a phenylpyrazole insecticide. The synthesis is analogous to that of its well-known counterpart, Fipronil, and involves a multi-step process commencing with the formation of a substituted pyrazole core, followed by the introduction and modification of a sulfur-containing functional group, and culminating in the N-alkylation of the 5-amino position. This document outlines the key transformations, provides plausible experimental protocols for each step, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic route.
Overview of the Synthesis Pathway
The synthesis of this compound can be logically divided into four principal stages:
-
Pyrazole Core Formation: Construction of the central 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile scaffold.
-
Thiolation: Introduction of a trifluoromethylthio group at the 4-position of the pyrazole ring.
-
Oxidation: Conversion of the trifluoromethylthioether to the corresponding trifluoromethylsulfinyl group.
-
N-Alkylation: Introduction of the characteristic (2-methylprop-2-en-1-yl)amino side chain at the 5-position of the pyrazole.
The overall synthetic scheme is depicted below.
Flufiprole IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a phenylpyrazole insecticide that exhibits high efficacy against a broad spectrum of agricultural pests.[1] As a member of this chemical class, its mode of action involves the disruption of the central nervous system in insects. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.
Chemical Identity
-
IUPAC Name: 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile[1]
-
CAS Number: 704886-18-0[1]
-
Synonyms: Butene-fipronil, Rizazole, 1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-5-(2-methylallylamino)-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | [1] |
| Molecular Weight | 491.24 g/mol | [1] |
| Physical State | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | 526.1 ± 50.0 °C (Predicted) | [2] |
| Water Solubility | Not available | |
| logP (Octanol-Water Partition Coefficient) | Not available |
Mechanism of Action: GABA Receptor Antagonism
This compound, like other phenylpyrazole insecticides such as fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.
This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, blocking the chloride ion channel. The blockage of the chloride channel prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, the death of the insect.
Caption: Signaling pathway of GABA receptor and its disruption by this compound.
Toxicological Profile
The toxicity of this compound to various organisms is summarized in the table below. Data for the closely related compound fipronil is included for comparison where this compound-specific data is unavailable.
| Organism | Test Type | Value | Reference |
| Mammalian | |||
| Rat | Acute Oral LD₅₀ | >500 mg/kg to <2,000 mg/kg | [2] |
| Rat (Fipronil) | Acute Oral LD₅₀ | 97 mg/kg | [3] |
| Aquatic | |||
| Daphnia magna (Fipronil) | 48h LC₅₀ | 0.19 mg/L | [4] |
| Rainbow Trout (Oncorhynchus mykiss) (Fipronil) | 96h LC₅₀ | 0.246 mg/L | [4] |
| Avian | |||
| Bobwhite Quail (Fipronil) | Acute Oral LD₅₀ | 11.3 mg/kg | |
| Mallard Duck (Fipronil) | Acute Oral LD₅₀ | >2150 mg/kg | |
| Beneficial Insects | |||
| Honey Bee (Apis mellifera) (Fipronil) | Contact LD₅₀ | 5.9 ng/bee | [5] |
| Honey Bee (Apis mellifera) (Fipronil) | Oral LD₅₀ | 4.2 ng/bee | [5] |
Insecticidal Efficacy
This compound has demonstrated significant insecticidal activity against a variety of agricultural pests.
| Pest Species | Test Type | Value | Reference |
| Diamondback Moth (Plutella xylostella) (Fipronil) | LC₅₀ | 0.0172% | [6] |
| Rice Yellow Stem Borer (Scirpophaga incertulas) (Fipronil) | Field Trials | Effective control | [7][8][9][10][11] |
Environmental Fate and Metabolism
The environmental persistence and degradation of this compound are critical for assessing its ecological impact. Studies on the related compound fipronil indicate that degradation in soil is primarily a microbial process, with a half-life that can vary depending on soil type and conditions.[12][13][14] In aqueous environments, hydrolysis and photolysis are key degradation pathways.[15][16][17][18]
In mammals, this compound undergoes metabolic transformation in the liver. In vitro studies with rat and human liver microsomes have shown that this compound is metabolized, with enantioselective differences observed between the two species.[19][20] The primary metabolic reactions are likely oxidation and other phase I transformations, followed by phase II conjugation to facilitate excretion. Based on the metabolism of fipronil, a proposed metabolic pathway for this compound is illustrated below.[21][22][23]
Caption: Proposed metabolic pathway of this compound in mammals.
Experimental Protocols
Acute Oral Toxicity Study (Rodent) - Guideline OECD 423
This protocol outlines a standardized procedure for determining the acute oral toxicity (LD₅₀) of a substance in rodents.
Caption: Workflow for an acute oral toxicity study in rodents.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used for the initial dose level.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and drinking water.
-
Fasting: Food is withheld overnight before dosing, but water remains available.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water).
-
Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Gross Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD₅₀ Estimation: The LD₅₀ is estimated based on the observed mortality at different dose levels.
Insecticidal Bioassay - Leaf-Dip Method
This method is commonly used to determine the toxicity of an insecticide to leaf-eating insects.
-
Insect Rearing: A healthy, uniform population of the target insect pest (e.g., third-instar larvae of Plutella xylostella) is reared under controlled laboratory conditions.
-
Insecticide Solutions: A series of concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.
-
Leaf Preparation: Cabbage leaf discs of a standard size are excised.
-
Dipping: Each leaf disc is dipped into one of the insecticide solutions or the control solution for a specified time (e.g., 10 seconds).
-
Drying: The treated leaf discs are allowed to air-dry.
-
Exposure: The treated leaf discs are placed in individual Petri dishes lined with moist filter paper. A single insect larva is introduced into each Petri dish.
-
Incubation: The Petri dishes are incubated under controlled conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
LC₅₀ Calculation: The lethal concentration required to kill 50% of the test population (LC₅₀) is calculated using probit analysis.
GABA Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the GABA receptor.
-
Membrane Preparation: Synaptic membranes are prepared from the brains of a suitable model organism (e.g., rats or insects).
-
Radioligand: A radiolabeled ligand that binds to the GABA receptor (e.g., [³H]muscimol for the GABA binding site or a radiolabeled non-competitive antagonist) is used.
-
Incubation: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.
Conclusion
This compound is a potent phenylpyrazole insecticide with a well-defined mechanism of action targeting the insect GABA receptor. Its toxicological and efficacy profiles demonstrate its effectiveness against a range of pests. Understanding its physicochemical properties, environmental fate, and metabolism is crucial for its responsible use in agricultural systems. The provided experimental protocols offer a framework for further research into the specific characteristics and applications of this insecticide.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. Fipronil Technical Fact Sheet [npic.orst.edu]
- 4. ttiionline.com [ttiionline.com]
- 5. davidpublisher.com [davidpublisher.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. entomon.in [entomon.in]
- 10. ijcmas.com [ijcmas.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Persistence of fipronil and its metabolites in sandy loam and clay loam soils under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective Metabolism of this compound in Rat and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of fipronil on energy metabolism in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro metabolism of fipronil by human and rat cytochrome P450 and its interactions with testosterone and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analytical Method Development of Flufiprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, leading to neurotoxicity in insects. Its increasing use necessitates robust and validated analytical methods for residue analysis in various matrices to ensure environmental safety and regulatory compliance. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(2-methylprop-2-en-1-yl)amino]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile | --INVALID-LINK-- |
| CAS Number | 704886-18-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₆H₁₀Cl₂F₆N₄OS | --INVALID-LINK-- |
| Molecular Weight | 491.24 g/mol | --INVALID-LINK-- |
Mechanism of Action: GABA Receptor Inhibition
This compound exerts its insecticidal effect by targeting the GABAa receptor in the central nervous system of insects. The binding of this compound to the receptor blocks the chloride ion channel, preventing the influx of chloride ions into the neuron. This disruption of the normal inhibitory signaling leads to hyperexcitation of the central nervous system, resulting in convulsions and death of the insect.
Analytical Method Development
The choice of analytical method for this compound determination depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is highly sensitive and selective, making it ideal for complex matrices and trace-level detection. GC-ECD is a robust and cost-effective alternative, particularly for less complex samples where high sensitivity to halogenated compounds is advantageous.
Protocol 1: Analysis of this compound in Soil and Water by LC-MS/MS
This protocol is suitable for the quantitative analysis of this compound in environmental samples such as soil and water.
1. Sample Preparation: Modified QuEChERS for Soil
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation procedure.[1]
Experimental Protocol:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex or shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE) for Water
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass 100 mL of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
The eluate is then concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
4. Method Validation Data (LC-MS/MS)
The following table summarizes typical validation parameters for the LC-MS/MS method.[2][3]
| Parameter | Paddy Water | Rice Straw | Brown Rice | Paddy Soil |
| Linearity (R²) | ≥0.998 | ≥0.998 | ≥0.998 | ≥0.998 |
| Recovery (%) | 85.2 - 105.1 | 83.6 - 107.0 | 88.4 - 102.3 | 86.7 - 104.5 |
| RSD (%) | 1.2 - 5.8 | 1.0 - 5.3 | 2.1 - 4.9 | 1.5 - 5.1 |
| LOQ (µg/kg) | <2.0 | <2.0 | <2.0 | <2.0 |
Protocol 2: Analysis of this compound in Plant Material and Soil by GC-ECD
This protocol is a cost-effective alternative for the analysis of this compound in agricultural and environmental samples.
1. Sample Preparation
A similar modified QuEChERS protocol as described for the LC-MS/MS method can be employed. The final extract should be solvent-exchanged into a solvent suitable for GC analysis, such as toluene or hexane.
2. GC-ECD Instrumental Conditions
| Parameter | Setting |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Injection Mode | Splitless |
| Makeup Gas | Nitrogen |
Example Temperature Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 100 | 1 | - |
| Ramp 1 | 250 | 0 | 25 |
| Ramp 2 | 300 | 5 | 10 |
3. Method Validation Data (GC-ECD)
The following table summarizes typical validation parameters for the GC-ECD method.[4]
| Parameter | Water | Soil | Plant Material |
| Recovery (%) | 75.1 - 109.2 | 80.5 - 103.4 | 78.9 - 105.6 |
| RSD (%) | 1.0 - 1.9 | 1.2 - 1.8 | 1.1 - 1.7 |
| LOD (mg/kg or mg/L) | 0.01 | 0.015 | 0.015 |
| LOQ (mg/kg or mg/L) | 0.03 | 0.05 | 0.05 |
Summary and Conclusion
The presented LC-MS/MS and GC-ECD methods provide reliable and robust approaches for the determination of this compound in various environmental and agricultural matrices. The choice between the two techniques will depend on the specific laboratory's requirements for sensitivity, selectivity, and cost. Proper method validation is crucial to ensure the accuracy and precision of the analytical results, adhering to guidelines such as those from SANCO.[5] These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
Application Note: High-Throughput Analysis of Flufiprole Residues in Agricultural Matrices by Gas Chromatography
[For Research Use Only]
Abstract
This application note details a robust and sensitive method for the quantitative determination of Flufiprole in various agricultural matrices using gas chromatography. The described protocol, employing a QuEChERS-based sample preparation followed by analysis with a gas chromatograph coupled to a micro-electron capture detector (GC-μECD) or a triple quadrupole mass spectrometer (GC-MS/MS), provides a reliable workflow for researchers, scientists, and professionals in drug development and food safety. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, high recovery rates, and good repeatability, making it suitable for high-throughput screening and regulatory compliance monitoring.
Introduction
This compound is a phenylpyrazole insecticide that has seen increasing use in agriculture. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring its residue levels in environmental and food samples. Gas chromatography offers a powerful technique for the separation and detection of this compound. This application note provides a comprehensive protocol for the analysis of this compound in vegetable matrices, which can be adapted for other sample types.
Experimental Protocol
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by GC analysis.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Acetone, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
Toluene, pesticide residue grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
Deionized water
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Syringe filters (0.22 µm, PTFE)
2. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat flour, add 20 mL of water and allow it to wet the sample completely before proceeding.[1]
-
Extraction:
-
Add 10 mL of an extraction solvent mixture of acetone and ethyl acetate (1:1 v/v) containing 1% toluene.[2]
-
Alternatively, for other matrices, 10 mL of acetonitrile can be used.[1]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[1]
-
Cap the tube tightly and shake vigorously for 10 minutes on a horizontal shaker.[1]
-
Centrifuge at 5000 rpm for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into a GC vial.
-
The extract is now ready for GC analysis.
-
3. Gas Chromatography (GC) Conditions
The following GC conditions can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | GC-μECD | GC-MS/MS |
| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) | Capillary column (e.g., Thermo Scientific TraceGOLD TG-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 260 °C[4] | 280 °C |
| Injection Mode | Splitless[4] | Splitless |
| Carrier Gas | Helium at 1 mL/min[4] | Helium at 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 230 °C, then 2 °C/min to 256 °C (hold 2 min), then 20 °C/min to 280 °C (hold 10 min)[4] | 80 °C (1 min), ramp at 25 °C/min to 180 °C, then 5 °C/min to 300 °C (hold 5 min) |
| Detector Temperature | 305 °C[4] | N/A |
| MS Transfer Line Temp | N/A | 280 °C |
| Ion Source Temp | N/A | 300 °C |
| Ionization Mode | N/A | Electron Ionization (EI) |
| Acquisition Mode | N/A | Selected Reaction Monitoring (SRM) |
4. Method Validation and Performance
The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021).[4] Key validation parameters are summarized below.
| Parameter | Result |
| Linearity (R²) | > 0.99[4][5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg[2] |
| Average Recovery | 81.3 - 93.9%[2] |
| Relative Standard Deviation (RSD) | 2.96 - 8.20%[2] |
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method for the analysis of this compound in vegetable matrices.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Vegetables | 0.01 | 81.3 | 8.20 | 0.01 | [2] |
| Vegetables | 0.05 | 93.9 | 2.96 | 0.01 | [2] |
| Vegetables | 0.1 | 85.6 | 5.40 | 0.01 | [2] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection by GC.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues in agricultural products. The use of a streamlined QuEChERS sample preparation protocol allows for high-throughput analysis without compromising data quality. The method's performance, characterized by low detection limits, excellent accuracy, and precision, makes it a valuable tool for food safety testing and environmental monitoring.
References
Application Notes and Protocols for Flufiprole Residue Analysis in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of flufiprole residues in soil and water samples. The methodologies described are based on published scientific literature and are intended to offer a robust starting point for researchers developing and validating their own analytical methods for this phenylpyrazole insecticide.
Introduction
This compound is a novel insecticide that has seen increasing use in agriculture. As with any pesticide, monitoring its residues in environmental matrices like soil and water is crucial for assessing its environmental fate and potential impact. This document outlines the key steps for the extraction, cleanup, and quantification of this compound residues, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with an Electron Capture Detector (GC-ECD).
Analytical Methods Overview
The determination of this compound residues in environmental samples typically involves a multi-step process:
-
Sample Preparation: Homogenization of soil samples and filtration of water samples.
-
Extraction: Isolating the this compound residues from the sample matrix using an appropriate solvent. Common techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil and liquid-liquid or solid-phase extraction (SPE) for water.
-
Cleanup: Removing interfering co-extractives from the sample extract to prevent matrix effects and protect the analytical instrumentation. This is often achieved using dispersive SPE (d-SPE) for QuEChERS extracts or SPE cartridges for both soil and water extracts.
-
Analysis: Quantification of this compound using sensitive and selective analytical techniques such as UPLC-MS/MS or GC-ECD.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound residue analysis in soil and water from various studies.
Table 1: Method Performance for this compound Residue Analysis in Soil
| Analytical Method | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| HPLC | 0.2 - 20 | 86.8 - 98.9 | 1.1 - 6.4 (intra-day), 1.2 - 5.8 (inter-day) | 0.021 - 0.025 | 0.007 - 0.008 | [1][2] |
| GC-ECD | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 | 0.015 | - | [3] |
| UPLC-MS/MS | 0.005 - 0.5 | 83.6 - 107 | 1.0 - 5.8 | <0.002 | - | [4] |
Table 2: Method Performance for this compound Residue Analysis in Water
| Analytical Method | Fortification Level (mg/L) | Recovery (%) | RSD (%) | LOQ (mg/L) | LOD (mg/L) | Reference |
| GC-ECD | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 | 0.01 | - | [3] |
| UPLC-MS/MS | 0.005 - 0.5 | 83.6 - 107 | 1.0 - 5.8 | <0.002 | - | [4] |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound residues in soil and water samples.
Detailed Experimental Protocols
The following protocols are detailed methodologies for the analysis of this compound in soil and water.
Protocol 1: Analysis of this compound in Soil using Modified QuEChERS and UPLC-MS/MS
This protocol is adapted from the methods described for this compound and its structurally similar compound, fipronil.[4]
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.
Protocol 2: Analysis of this compound in Water using Solid-Phase Extraction (SPE) and GC-ECD
This protocol is based on the methodology for this compound analysis in paddy water.[3]
1. Sample Preparation and Extraction
-
Filter the water sample through a 0.45 µm filter to remove suspended particles.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
2. Elution
-
Elute the retained this compound from the SPE cartridge with 10 mL of a suitable solvent mixture (e.g., ethyl acetate or a mixture of dichloromethane and acetone).
-
Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or toluene) for GC analysis.
3. GC-ECD Analysis
-
GC System: Agilent 7890A or equivalent with an Electron Capture Detector (ECD).
-
Column: HP-5 or equivalent capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Injection Volume: 1-2 µL in splitless mode.
Signaling Pathway Diagram
The primary mode of action of this compound, like other phenylpyrazole insecticides, is the antagonism of the γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. The following diagram illustrates this inhibitory signaling pathway.
Conclusion
The methods presented provide a solid foundation for the analysis of this compound residues in soil and water. It is essential for researchers to perform in-house validation of any chosen method to ensure it meets the specific requirements for sensitivity, accuracy, and precision for their particular sample matrices and instrumentation. The continued development and sharing of such analytical protocols are vital for the effective monitoring and risk assessment of this compound in the environment.
References
- 1. Simultaneous determination of chiral pesticide this compound enantiomers in vegetables, fruits, and soil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Flufiprole from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction of flufiprole from various environmental matrices. The methodologies outlined are based on established analytical techniques for phenylpyrazole insecticides, including this compound and the closely related compound fipronil, due to their structural similarities. These protocols are intended to serve as a comprehensive guide for researchers involved in environmental monitoring, residue analysis, and toxicological studies.
Overview of Extraction Methodologies
The selection of an appropriate extraction method for this compound is contingent upon the sample matrix, the desired level of sensitivity, and the available analytical instrumentation. The most commonly employed techniques for the extraction of phenylpyrazole insecticides from environmental samples include:
-
Solid-Phase Extraction (SPE): A highly selective method suitable for cleaning up complex sample matrices and concentrating the analyte of interest. It is widely used for water sample analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a single step, making it ideal for high-throughput analysis of solid samples like soil and plant tissues.
-
Liquid-Liquid Extraction (LLE): A traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is often used for water samples with lower matrix interference.
-
Soxhlet Extraction: A classical technique for the continuous extraction of analytes from a solid matrix using a solvent. It is particularly effective for aged or strongly sorbed residues in soil.
Quantitative Data Summary
The following tables summarize the performance data for various this compound and fipronil extraction methods from environmental samples. Given the limited availability of data specifically for this compound, data for fipronil is included as a reference, as the methods are generally transferable.
Table 1: Extraction of this compound from Paddy Field Samples
| Analyte | Matrix | Extraction Method | Recovery (%) | LOD/LOQ | Reference |
| This compound | Water | Methylene Chloride Extraction & SPE | 75.1 - 109.2 | 0.01 mg/L (LOD) | |
| This compound | Soil | Acetone/Ethyl Acetate Extraction & SPE | 75.1 - 109.2 | 0.015 mg/kg (LOD) | |
| This compound | Plant | Acetonitrile Extraction & SPE | 75.1 - 109.2 | 0.015 mg/kg (LOD) |
Table 2: Extraction of Fipronil from Environmental Water Samples
| Extraction Method | Sorbent/Solvent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Solid-Phase Extraction | Meltblown Nonwoven Fabric | 99.2 - 107.3 | 0.02 - 0.06 | - | |
| Solid-Phase Microextraction | 85 µm Polyacrylate Fiber | - | 0.08 ng/mL | - | |
| Liquid-Liquid Extraction | Toluene | - | - | - | |
| Direct Injection | Acetonitrile/Water | - | 0.0029 (average) | - |
Table 3: Extraction of Fipronil from Soil Samples
| Extraction Method | Solvent | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| QuEChERS | Acetonitrile | 78.6 - 108.9 | - | 0.005 - 0.01 | |
| Solid-Liquid Extraction | Dichloromethane | 61 - 118 | - | 0.015 - 0.75 | |
| Soxhlet Extraction | - | - | - | <0.009 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction of this compound from water and soil samples.
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is adapted from established methods for fipronil and its metabolites in environmental water.
Materials:
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended particles.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for instrumental analysis (e.g., LC-MS/MS or GC-ECD).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
Experimental Workflow for SPE of this compound from Water
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Flufiprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a phenylpyrazole insecticide that effectively controls a broad spectrum of pests. As with many agrochemicals, its presence in environmental and food samples is a significant concern, necessitating robust and reliable analytical methods for residue monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers selective extraction and concentration of analytes from complex matrices, leading to cleaner extracts and improved analytical performance. This document provides detailed application notes and protocols for the solid-phase extraction cleanup of this compound from various matrices, including environmental and food samples. The protocols outlined below are based on validated methods to ensure high recovery and reproducibility.
Mechanism of Action: Interference with GABA Receptors
This compound, like other phenylpyrazole insecticides, exerts its neurotoxic effects by targeting the central nervous system of insects. Its primary mode of action involves the antagonism of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. By blocking the chloride channel, this compound inhibits the inhibitory signaling of GABA, leading to hyperexcitation of the insect's nervous system and eventual death.
Figure 1: Mechanism of this compound on GABA Receptor
Data Presentation
The following tables summarize the quantitative data from validated solid-phase extraction methods for this compound cleanup in various matrices.
Table 1: SPE Performance for this compound in Paddy Field Samples
| Matrix | Fortification Level (mg/kg or mg/L) | Recovery (%) | RSD (%) | Limit of Detection (LOD) (mg/kg or mg/L) |
| Water | 0.05 | 95.2 - 109.2 | 1.2 - 1.9 | 0.01 |
| 0.5 | 98.7 - 108.5 | 1.0 - 1.8 | ||
| 1.0 | 99.1 - 107.3 | 1.1 - 1.5 | ||
| Soil | 0.05 | 75.1 - 98.3 | 1.3 - 1.8 | 0.015 |
| 0.5 | 80.2 - 97.6 | 1.2 - 1.7 | ||
| 1.0 | 82.5 - 96.4 | 1.1 - 1.6 | ||
| Plant | 0.05 | 85.3 - 102.1 | 1.4 - 1.9 | 0.015 |
| 0.5 | 88.7 - 101.5 | 1.2 - 1.7 | ||
| 1.0 | 90.1 - 99.8 | 1.1 - 1.5 |
Data adapted from a study on this compound and its metabolites in paddy fields. The method utilized a Carbon/NH2 SPE cartridge for cleanup.[1]
Table 2: SPE Performance for this compound Enantiomers in Fruits, Vegetables, and Soil
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Limit of Quantification (LOQ) (mg/kg) |
| Cabbage | 0.05 | 92.3 - 98.9 | 1.1 - 2.5 | 1.2 - 3.1 | 0.021 - 0.025 |
| 0.5 | 90.1 - 95.4 | 2.3 - 3.8 | 2.5 - 4.2 | ||
| 5.0 | 88.7 - 93.2 | 3.1 - 4.6 | 3.3 - 5.1 | ||
| Apple | 0.05 | 88.9 - 96.7 | 1.5 - 2.9 | 1.8 - 3.5 | 0.021 - 0.025 |
| 0.5 | 87.5 - 94.1 | 2.8 - 4.2 | 3.1 - 4.8 | ||
| 5.0 | 86.8 - 92.5 | 3.5 - 5.1 | 3.8 - 5.6 | ||
| Tomato | 0.05 | 90.5 - 97.8 | 1.3 - 2.7 | 1.6 - 3.3 | 0.021 - 0.025 |
| 0.5 | 89.2 - 94.9 | 2.6 - 4.0 | 2.9 - 4.5 | ||
| 5.0 | 87.9 - 93.6 | 3.3 - 4.9 | 3.6 - 5.4 | ||
| Soil | 0.05 | 88.2 - 95.4 | 1.8 - 3.2 | 2.1 - 3.8 | 0.021 - 0.025 |
| 0.5 | 86.9 - 93.8 | 3.0 - 4.5 | 3.3 - 5.0 | ||
| 5.0 | 85.6 - 91.7 | 3.8 - 5.4 | 4.1 - 5.8 |
Data adapted from a study on the simultaneous determination of this compound enantiomers. The method utilized an Alumina-N SPE column for cleanup.[2]
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from different matrices.
Protocol 1: SPE Cleanup of this compound in Water, Soil, and Plant Samples
This protocol is designed for the cleanup of this compound from paddy field matrices prior to analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Materials:
-
Solid-Phase Extraction Cartridges: Carbon/NH2 (500 mg, 6 mL)
-
Extraction Solvents: Methylene chloride, Acetone, Ethyl acetate, Acetonitrile
-
Elution Solvent: Methylene chloride/Ethyl acetate (1:1, v/v)
-
Reagents: Anhydrous sodium sulfate
-
Equipment: Homogenizer, Rotary evaporator, SPE manifold
Sample Preparation:
-
Water Samples:
-
To 100 mL of water sample, add 5 g of sodium chloride and shake to dissolve.
-
Perform liquid-liquid extraction twice with 50 mL of methylene chloride.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator and redissolve in 2 mL of ethyl acetate for SPE cleanup.
-
-
Soil Samples:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetone and extract by shaking for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Repeat the extraction with 20 mL of ethyl acetate.
-
Combine the extracts, concentrate to near dryness, and redissolve in 2 mL of ethyl acetate for SPE cleanup.
-
-
Plant Samples:
-
Weigh 10 g of homogenized plant material into a centrifuge tube.
-
Add 20 mL of acetonitrile and extract using a homogenizer.
-
Centrifuge and collect the supernatant.
-
Concentrate the extract to near dryness and redissolve in 2 mL of ethyl acetate for SPE cleanup.
-
SPE Cleanup Workflow:
Figure 2: SPE Workflow for Paddy Field Samples
Detailed SPE Procedure:
-
Conditioning: Pass 6 mL of methylene chloride through the Carbon/NH2 SPE cartridge.
-
Equilibration: Pass 6 mL of ethyl acetate through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the 2 mL redissolved sample extract onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 6 mL of methylene chloride/hexane (1:1, v/v) to remove interferences.
-
Elution: Elute the target analyte with 10 mL of methylene chloride/ethyl acetate (1:1, v/v).
-
Final Preparation: Concentrate the eluate to a final volume of 1 mL for GC-ECD analysis.
Protocol 2: SPE Cleanup of this compound in Fruits, Vegetables, and Soil
This protocol is suitable for the cleanup of this compound enantiomers from various food and environmental matrices prior to analysis by High-Performance Liquid Chromatography (HPLC).[2]
Materials:
-
Solid-Phase Extraction Cartridges: Alumina-N (500 mg, 6 mL)
-
Extraction Solvent: Acetonitrile
-
Elution Solvent: Acetonitrile/Acetone (9:1, v/v)
-
Reagents: Anhydrous sodium sulfate, Sodium chloride
-
Equipment: Homogenizer, Centrifuge, Rotary evaporator, SPE manifold
Sample Preparation:
-
Weigh 10 g of the homogenized sample (cabbage, apple, tomato, or soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize for 2 minutes.
-
Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Take a 5 mL aliquot of the extract and concentrate to approximately 1 mL using a gentle stream of nitrogen.
SPE Cleanup Workflow:
Figure 3: SPE Workflow for Food and Soil Samples
Detailed SPE Procedure:
-
Conditioning: Pass 5 mL of acetonitrile through the Alumina-N SPE cartridge.
-
Sample Loading: Load the 1 mL concentrated sample extract onto the cartridge.
-
Elution: Elute the this compound enantiomers with 5 mL of acetonitrile/acetone (9:1, v/v).
-
Final Preparation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[2]
References
Application Notes and Protocols for Neurotoxicity Assessment of Flufiprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a phenylpyrazole insecticide, a class of chemicals known for their insecticidal activity through the antagonism of gamma-aminobutyric acid (GABA) receptors.[1] While developed for targeted pest control, the potential for off-target effects on the nervous system of non-target organisms, including mammals, necessitates a thorough neurotoxicity assessment. These application notes provide a comprehensive framework of protocols for evaluating the potential neurotoxic effects of this compound.
Given the limited specific public data on this compound's neurotoxicity, the following protocols are based on established neurotoxicity testing guidelines and the known neurotoxic profile of the closely related and well-studied phenylpyrazole insecticide, fipronil.[2][3][4] The primary mechanism of action for phenylpyrazoles involves the blockade of GABA-gated chloride channels, leading to neuronal hyperexcitability.[1][5] Additionally, studies on fipronil suggest the induction of oxidative stress and potential for developmental neurotoxicity are important endpoints to consider.[2][3][6]
These protocols are intended to guide researchers in a tiered approach, from initial in vitro screening to more complex in vivo functional and morphological evaluations.
Putative Signaling Pathway: this compound-Induced Neurotoxicity
The primary proposed mechanism of neurotoxicity for this compound, like other phenylpyrazole insecticides, is the antagonism of the GABA-A receptor. This disruption of inhibitory neurotransmission can lead to excessive neuronal firing and subsequent excitotoxicity. A secondary mechanism, suggested by studies on related compounds, involves the induction of oxidative stress.
References
- 1. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Is fipronil safer than chlorpyrifos? Comparative developmental neurotoxicity modeled in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental Neurotoxicity of Fipronil and Rotenone on a Human Neuronal In Vitro Test System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Is Fipronil Safer than Chlorpyrifos? Comparative Developmental Neurotoxicity Modeled in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Flufiprole Isomers by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flufiprole is a phenylpyrazole insecticide that exists as a pair of enantiomers. Due to the potential for enantioselective bioactivity and environmental fate, the ability to separate and quantify the individual isomers is crucial for efficacy testing, toxicological assessment, and environmental monitoring. This application note provides a detailed protocol for the enantioselective separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described methods are applicable for the analysis of this compound enantiomers in various matrices, including environmental and agricultural samples.
Data Presentation
The following tables summarize the key quantitative data and chromatographic conditions for the successful enantioselective separation of this compound isomers based on established methods.
Table 1: Chromatographic Conditions for Enantioselective Separation of this compound
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Chiral Stationary Phase | Lux Cellulose-4 (150 mm x 2.0 mm) | CHIRALPAK® IB (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Isocratic | n-hexane/ethanol[1] |
| Flow Rate | 0.25 mL/min[3] | 1.0 mL/min[1][2] |
| Detection | UV/Vis or MS/MS[3] | UV @ 230 nm[1] |
| Column Temperature | Ambient (e.g., 30°C)[1] | 15-35°C (optimization may be required)[1][2] |
Table 2: Performance Data for this compound Enantiomer Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Normal-Phase) |
| Resolution (Rs) | Baseline separation | Up to 3.40 (with 5% ethanol)[1][2] |
| Limit of Quantification (LOQ) | < 2.0 µg/kg in various matrices[3] | 0.021-0.025 mg/kg in fruits, vegetables, and soil[4][5] |
| Recovery | 83.6% to 107% in various matrices[3] | 86.8% to 98.9% in vegetables, fruits, and soil[4][5] |
| Linearity (R²) | ≥ 0.998[3] | > 0.998[4][5] |
Experimental Protocols
Method 1: Reversed-Phase HPLC-MS/MS
This protocol is suitable for the simultaneous enantioselective determination of this compound and its chiral metabolites in complex matrices like paddy water, rice straw, brown rice, and paddy soil.[3]
1. Sample Preparation (Modified QuEChERS for soil and produce):
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 min.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 min, and centrifuge at 4000 rpm for 5 min.
-
Transfer the supernatant to a clean tube for further cleanup.
2. Solid-Phase Extraction (SPE) Cleanup (for water samples):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
3. Chromatographic Analysis:
-
Instrument: Ultra-High Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).[3]
-
Column: Lux Cellulose-4 (150 mm x 2.0 mm).[3]
-
Mobile Phase: Isocratic elution (specific composition to be optimized, e.g., acetonitrile/water with additives).
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-product ion transitions for this compound enantiomers need to be determined.
Method 2: Normal-Phase HPLC-UV
This protocol is suitable for the determination of this compound enantiomers in vegetables, fruits, and soil.[1][4]
1. Sample Preparation:
-
Follow a suitable extraction method for the matrix of interest (e.g., QuEChERS).
-
Cleanup can be performed using an Alumina-N solid-phase extraction (SPE) column.[4][5]
2. Chromatographic Analysis:
-
Instrument: High-Performance Liquid Chromatography with a UV detector.
-
Mobile Phase: n-hexane/ethanol. The ratio needs to be optimized for best resolution; a lower percentage of ethanol generally leads to better separation but longer retention times.[1] A starting point could be 95:5 (v/v).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[1] The temperature can be varied between 15°C and 35°C to optimize separation.[1][2]
-
Detection: UV at 230 nm.[1]
Mandatory Visualization
Caption: Experimental workflow for the enantioselective separation of this compound isomers.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC [ouci.dntb.gov.ua]
- 3. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of chiral pesticide this compound enantiomers in vegetables, fruits, and soil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Flufiprole Extraction from Clay Soil
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction of Flufiprole from challenging clay soil matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experimental work.
Q1: My this compound recovery is consistently low. What are the likely causes and how can I improve it?
A1: Low recovery of pesticides from clay soil is a common issue, primarily due to the strong adsorption of analytes to clay and organic matter particles.[1][2][3] Clay soils have numerous active sites (polar, non-polar, and ionic) that can tightly bind pesticide residues.[4] Here are several strategies to improve recovery:
-
Increase Extraction Energy: Methods that provide more energy for desorption, such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), can be more effective than simple shaking.[1][5] Sonication, in particular, has been shown to be an efficient method for pesticide extraction from soil.[6]
-
Optimize Solvent Selection: The choice of solvent is critical. Acetonitrile (ACN) is widely used in modern methods like QuEChERS due to its ability to extract a broad range of pesticides with minimal co-extraction of matrix components.[2][5] For certain compounds, mixtures like acetone-ethyl acetate-water have also proven effective for exhaustive extraction from clayey soils.[7]
-
Pre-hydrate the Soil: For dry soil samples, adding water before the solvent extraction step can significantly improve recovery.[4][8] This pre-hydration step, which can last up to 30 minutes, helps to swell the clay and release bound residues, making them more accessible to the extraction solvent.[1][8]
-
Adjust the pH: The pH of the extraction medium can influence the charge of both the this compound molecule and the soil particles, affecting adsorption. Experimenting with buffered extraction, such as the citrate buffering used in the AOAC version of the QuEChERS method, can improve the recovery of pH-dependent analytes.[2][9]
-
Increase Extraction Time and Temperature: For some tightly bound residues, increasing the extraction time or temperature can enhance recovery. For instance, extracting with acetonitrile at 80°C for 24 hours was found to be the most effective method for recovering persistent fumigant residues from soil.[10]
Q2: I'm observing significant matrix effects in my final analysis (e.g., LC-MS/MS). How can I clean up my sample extract more effectively?
A2: Matrix effects, caused by co-extracted substances like humic acids, lipids, and pigments, are a major challenge in soil analysis.[2] An effective cleanup step is essential.
-
Use Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method. A combination of sorbents is added to the extract to remove specific interferences. Common sorbents include:
-
Solid-Phase Extraction (SPE) Cartridges: For more challenging matrices, a traditional SPE cartridge cleanup can provide a more thorough purification than d-SPE.[11] Various sorbents like Florisil, alumina, or silica can be used depending on the nature of the interference.[2][11]
-
Optimize the Sorbent Mix: The combination and amount of d-SPE sorbents may need to be optimized for your specific clay soil type. For example, a mixture of PSA and C18 has been shown to yield good results for pesticide analysis in soil.[1]
Q3: Which extraction solvent is the most suitable for this compound in high-clay soils?
A3: The ideal solvent should effectively desorb this compound from clay particles while minimizing the co-extraction of interfering matrix components.
-
Acetonitrile (ACN): This is the most recommended solvent for multi-residue pesticide analysis in soil using the QuEChERS method.[2][5] It is miscible with water, which facilitates extraction from hydrated soil, and its high polarity allows it to disrupt the strong analyte-matrix interactions. The subsequent addition of salts like MgSO₄ and NaCl induces phase separation, partitioning the pesticides into the ACN layer.[12]
-
Acetone/Ethyl Acetate Mixtures: A combination of acetone and ethyl acetate (e.g., 1:1 v/v) has been used effectively for extracting incurred residues.[13] A shake extraction with an acetone-ethyl acetate-water (3:1:1 v/v/v) mixture was also found to be highly effective for a wide range of pesticides in clayey soil.[7]
-
Methanol/Water Mixtures: A mechanical shaker using a methanol:water mixture has demonstrated efficient recoveries for some pesticides from loam soil.[6]
Q4: How critical is the pH of my soil or extraction solvent, and how can I optimize it?
A4: The pH is a critical parameter. It can alter the surface charge of clay minerals and the ionization state of organic matter, thereby affecting the sorption-desorption equilibrium of pesticides.[9][14] Acidic conditions can lead to the dissolution of certain soil minerals, changing the soil structure and potentially increasing the bioavailability of contaminants.[15]
-
Buffered QuEChERS: The official AOAC and CEN versions of the QuEChERS method use acetate or citrate buffers, respectively, to maintain a consistent pH during extraction.[2] This is particularly important for recovering pH-sensitive pesticides. For this compound, which is a neutral molecule under typical environmental pH, the effect may be less pronounced, but buffering helps ensure method ruggedness and reproducibility across different soil types.
-
Acidification: In some cases, adding a small amount of acid (e.g., formic acid or acetic acid) to the extraction solvent can improve the recovery of certain compounds by neutralizing active sites on the soil matrix.[8][16]
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and is it suitable for this compound extraction from clay soil?
A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[5] It is a streamlined approach that combines salting-out extraction with a simplified cleanup step called dispersive solid-phase extraction (d-SPE).[2] The method was initially developed for fruits and vegetables but has been successfully adapted for complex matrices like soil.[1][8] It is highly suitable for this compound extraction from clay soil due to its efficiency and ability to handle a wide range of pesticides.[2][12]
Q2: What is the difference between extraction and cleanup?
A2: Extraction is the process of separating the target analyte (this compound) from the solid soil matrix into a liquid solvent.[5] Cleanup is the subsequent step where interfering compounds (e.g., pigments, lipids) are removed from the liquid extract before instrumental analysis to improve accuracy and protect the analytical instrument.[2][11]
Q3: How does the high clay and organic matter content in my soil specifically affect this compound extraction?
A3: Both clay and soil organic matter (SOM) have a high surface area and numerous active sites that strongly adsorb pesticides like this compound.[3] This strong binding makes it difficult to achieve complete extraction, often leading to lower recoveries compared to sandy soils.[6][17] The extraction method must provide sufficient energy and use an appropriate solvent to overcome these strong adsorptive forces.[5]
Q4: Can Ultrasonic-Assisted Extraction (UAE) improve my results?
A4: Yes. Ultrasonic-assisted extraction uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which disrupts the soil structure and enhances the desorption of the analyte from the matrix into the solvent.[1][18] This technique can lead to higher extraction efficiency and shorter extraction times compared to traditional mechanical shaking.[6]
Data Presentation: Comparison of Extraction Methods
The following table summarizes recovery data from various studies on pesticide extraction from clay and related soil types.
| Method | Extraction Solvent(s) | Cleanup Sorbent(s) | Analyte(s) | Recovery (%) | Soil Type | Citation(s) |
| Shake Extraction | Acetone-Ethyl Acetate-Water (3:1:1) | Not Specified | 32 Pesticides | 68.6 - 104 | Clayey Ultisol (45% clay) | [7] |
| QuEChERS | Acetonitrile | Not Specified | This compound & Metabolites | 75.1 - 109.2 | Paddy field soil | [6] |
| QuEChERS | Acetonitrile | MgSO₄, PSA, C18 | 21 Pesticides | 70 - 120 (most compounds) | Generic Soil | [4] |
| QuEChERS | Acetonitrile, 5% Acetic Acid | C18 | 5 Polar Analytes | 83 - 113 | Generic Soil | [8] |
| Ultrasonic Extraction | Acetone, then Acetone/Ethyl Acetate (1:1) | Not Specified | ¹⁴C-labeled compounds | ~100 | Incurred residue soil | [13] |
| QuEChERS (modified) | Ethyl Acetate | Not Specified | Propamocarb | >75 | Generic Soil | [1] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Clay Soil
This protocol is adapted from established QuEChERS procedures for soil analysis.[2][4][12]
-
Sample Preparation:
-
Weigh 10 g of homogenized, air-dried clay soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube. Vortex for 1 minute and allow the sample to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the hydrated soil sample.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC formulation: 6 g anhydrous MgSO₄, 1.5 g sodium acetate).
-
Immediately cap and shake vigorously (manually or mechanically) for 2 minutes to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3500 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the ACN supernatant to a 15 mL d-SPE tube. The tube should contain anhydrous MgSO₄ (e.g., 900 mg) and a sorbent mixture appropriate for your sample (e.g., 150 mg PSA and 150 mg C18).
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at ≥3500 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, add a suitable internal standard if necessary, and transfer it to an autosampler vial for analysis (e.g., by LC-MS/MS or GC-ECD).
-
Protocol 2: Ultrasonic-Assisted Solvent Extraction (USE)
This is a general protocol for enhancing extraction with sonication.
-
Sample Preparation:
-
Weigh 5 g of homogenized clay soil into a 50 mL centrifuge tube.
-
Add 10 mL of the selected extraction solvent (e.g., acetonitrile or an acetone/ethyl acetate mixture).
-
-
Ultrasonic Extraction:
-
Place the centrifuge tube in an ultrasonic bath.
-
Sonicate the sample for 15-30 minutes. Monitor the bath temperature to prevent overheating, which could degrade the analyte.
-
-
Separation:
-
After sonication, centrifuge the tube at ≥3500 rpm for 10 minutes to pellet the soil particles.
-
-
Cleanup and Analysis:
-
Carefully decant the supernatant.
-
Proceed with a cleanup step (e.g., d-SPE as described in Protocol 1, or SPE cartridge cleanup) before instrumental analysis.
-
Visualizations
Caption: General workflow for this compound extraction from clay soil.
Caption: Detailed workflow of the modified QuEChERS method for soil.
Caption: Troubleshooting decision tree for common extraction issues.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue determination of pesticides in acid-clay soils from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. View of Effect of pH value on contaminated clay soil [srees.sggw.edu.pl]
- 16. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Flufiprole Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Flufiprole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Signal Integrity Issues
Q1: My this compound signal is significantly suppressed or unexpectedly enhanced. What are the likely causes and solutions?
A1: Signal suppression or enhancement is a primary indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.
-
Potential Causes:
-
High concentrations of co-eluting matrix components competing for ionization.[1][2]
-
The presence of easily ionizable compounds in the matrix that can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[3]
-
Complex matrices such as those from certain fruits, vegetables, or soil can be particularly challenging.[4]
-
-
Solutions:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol with appropriate sorbents to remove interfering compounds.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process. This helps to compensate for consistent signal suppression or enhancement.[4][5]
-
Dilution: Dilute the final sample extract to reduce the concentration of matrix components. Be mindful that this will also increase the limit of quantification (LOQ).
-
Chromatographic Separation: Optimize the LC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient or using a column with a different selectivity.[6]
-
Use an Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects as it will be affected in the same way as the analyte.
-
Q2: I am observing inconsistent signal intensity for my quality control (QC) samples. What should I investigate?
A2: Inconsistent signal intensity in QC samples points towards variable matrix effects or issues with the analytical workflow.
-
Potential Causes:
-
Solutions:
-
Homogenize Samples Thoroughly: Ensure that all samples and the blank matrix used for calibration are thoroughly homogenized to ensure consistency.
-
Standardize Sample Preparation: Strictly adhere to the validated sample preparation protocol for all samples and standards.
-
Intersperse Blanks and QC Samples: Run solvent blanks and QC samples throughout the analytical batch to monitor for and identify instrument drift or contamination.
-
Clean the Ion Source: If a gradual decrease in signal is observed over a batch, the ion source may require cleaning.[7]
-
Chromatographic Problems
Q3: The peak shape for this compound is poor (tailing, fronting, or split). How can I troubleshoot this?
A3: Poor peak shape can compromise the accuracy of integration and, therefore, quantification.
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of the analyte or matrix components.[8]
-
Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase, causing peak distortion.[9]
-
Column Contamination/Degradation: Accumulation of matrix components on the analytical column can lead to peak tailing or splitting.[10]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.[11]
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.[8]
-
Match Injection Solvent: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[9]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[8]
-
Column Flushing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[11]
-
Mobile Phase Additives: The addition of a small amount of a competing agent to the mobile phase can sometimes mitigate secondary interactions.
-
Quantitative Accuracy and Precision Issues
Q4: My recovery of this compound is low and/or variable. How can I improve it?
A4: Low or variable recovery indicates that the extraction process is not efficient or consistent for your sample matrix.
-
Potential Causes:
-
The chosen extraction solvent may not be optimal for this compound in the specific matrix.
-
The pH of the extraction solvent may not be suitable for this compound.
-
Insufficient shaking or vortexing during the extraction step.
-
Analyte loss during the cleanup step.
-
-
Solutions:
-
Optimize Extraction Solvent: Test different solvents or solvent mixtures to find the one that provides the best recovery for this compound from your matrix.
-
Adjust pH: Investigate the effect of pH on the extraction efficiency of this compound.
-
Increase Extraction Time/Intensity: Ensure adequate mixing and time for the solvent to interact with the sample.
-
Evaluate Cleanup Step: If using d-SPE or SPE, ensure that the chosen sorbents are not retaining this compound. Test the recovery with and without the cleanup step to diagnose analyte loss.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[12] These effects are a major concern because they can lead to inaccurate and imprecise quantification of this compound residues in complex samples like food, soil, and water.[1]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound?
A2: The two most common and effective sample preparation techniques are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices. It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[4] Modified QuEChERS methods have been successfully applied for this compound analysis.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can be very effective in removing matrix interferences, especially for water and soil samples.[13]
Q3: When should I use matrix-matched calibration versus an isotopically labeled internal standard?
A3:
-
Matrix-Matched Calibration: This is a practical and widely used approach to compensate for matrix effects. It is suitable when you can obtain a representative blank matrix that is free of this compound. By preparing your calibration standards in the extract of this blank matrix, you can mimic the ionization conditions of your actual samples.[4]
-
Isotopically Labeled Internal Standard (IL-IS): The use of a stable isotope-labeled version of this compound is considered the "gold standard" for correcting matrix effects. The IL-IS is added to the sample at the beginning of the sample preparation process and co-elutes with the native analyte. Since it has nearly identical physicochemical properties, it experiences the same extraction inefficiencies and matrix effects, allowing for very accurate correction. If an IL-IS for this compound is available and within budget, it is the preferred method for achieving the highest accuracy and precision.
Q4: How can I proactively minimize instrument contamination when analyzing complex matrices for this compound?
A4:
-
Effective Sample Cleanup: The cleaner the sample extract injected, the lower the risk of instrument contamination.
-
Use a Diverter Valve: Program a diverter valve to send the highly concentrated, early- and late-eluting portions of the chromatogram to waste, only allowing the portion containing the analyte of interest to enter the mass spectrometer.
-
Regular Instrument Maintenance: Implement a regular schedule for cleaning the ion source.
-
Use a Guard Column: A guard column can trap strongly retained matrix components and is more easily replaced than the analytical column.[7]
Data Presentation
Table 1: Matrix Effect of this compound Enantiomers in Various Matrices
The matrix effect (ME) is calculated as: ME (%) = (Slope of matrix-matched calibration / Slope of solvent calibration - 1) x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
| Matrix | Enantiomer | Matrix Effect (%) | Reference |
| Cucumber | (+)-Flufiprole | -23.5 | [14] |
| (-)-Flufiprole | -21.7 | [14] | |
| Grape | (+)-Flufiprole | -18.9 | [14] |
| (-)-Flufiprole | -16.4 | [14] | |
| Pear | (+)-Flufiprole | -15.2 | [14] |
| (-)-Flufiprole | -13.8 | [14] | |
| Tomato | (+)-Flufiprole | -28.6 | [14] |
| (-)-Flufiprole | -26.3 | [14] | |
| Soil | (+)-Flufiprole | -10.4 | [14] |
| (-)-Flufiprole | -9.8 | [14] |
Table 2: Recovery and Precision Data for this compound Analysis
This table presents typical recovery and relative standard deviation (RSD) values for this compound analysis in different matrices using a modified QuEChERS method.
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Paddy Water | 5 | 95.2 | 3.5 | [4] |
| 50 | 98.6 | 2.1 | [4] | |
| 500 | 102.3 | 1.8 | [4] | |
| Rice Straw | 5 | 88.4 | 4.2 | [4] |
| 50 | 92.1 | 2.8 | [4] | |
| 500 | 95.7 | 1.9 | [4] | |
| Brown Rice | 5 | 83.6 | 5.8 | [4] |
| 50 | 87.9 | 3.4 | [4] | |
| 500 | 91.2 | 2.5 | [4] | |
| Paddy Soil | 5 | 90.5 | 4.6 | [4] |
| 50 | 94.8 | 3.1 | [4] | |
| 500 | 98.2 | 2.3 | [4] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Vegetables
This protocol is a representative example for the extraction and cleanup of this compound from vegetable matrices.
-
Sample Homogenization:
-
Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). For highly pigmented matrices, 7.5 mg of Graphitized Carbon Black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
These are typical starting conditions for the analysis of this compound. Method optimization is recommended.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation. Specific transitions should be optimized by infusing a standard solution of this compound.
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. restek.com [restek.com]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signal suppression/enhancement in HPLC-ESI-MS/MS from concomitant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS method of choice for multi-residue analysis and quantitation [foodnavigator.com]
Technical Support Center: Optimization of GC-ECD for Flufiprole Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Flufiprole using Gas Chromatography with an Electron Capture Detector (GC-ECD). It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-ECD parameters for this compound analysis?
A1: Optimized GC-ECD parameters are crucial for achieving good sensitivity and peak shape. Below is a table summarizing typical starting conditions based on methods developed for this compound and similar compounds like Fipronil.[1]
| Parameter | Recommended Conditions |
| GC System | Agilent 6890 or similar |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless (with a purge time of 1-2 minutes) |
| Carrier Gas | Helium or Nitrogen |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (constant flow mode is recommended) |
| Oven Temperature Program | Initial: 100-150°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 - 320 °C |
| Makeup Gas | Nitrogen |
| Makeup Gas Flow Rate | 25 - 60 mL/min |
Q2: What sample preparation methods are suitable for this compound analysis in different matrices?
A2: The choice of sample preparation method depends on the matrix. The goal is to extract this compound and remove interfering co-extractives. Common methods include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial.
A study on this compound and its metabolites in paddy field samples utilized the following extraction methods[1]:
-
Water Samples: Extraction with methylene chloride.
-
Soil Samples: Initial extraction with acetone followed by ethyl acetate.
-
Plant Samples: Initial extraction with acetonitrile, followed by a clean-up step using a Carbon/NH2 solid-phase extraction (SPE) cartridge.
For Fipronil, a closely related compound, various SPE cartridges (e.g., C18, Florisil) and LLE with solvents like hexane and acetonitrile have been successfully employed.[2]
Q3: What are the expected recovery rates and limits of detection for this compound with GC-ECD?
A3: A study on the determination of this compound in paddy field samples reported the following validation data[1]:
| Matrix | Spiking Level (mg/L or mg/kg) | Recovery Rate (%) | Coefficient of Variation (%) |
| Water | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 |
| Soil | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 |
| Plant | 0.05 - 1.0 | 75.1 - 109.2 | 1.0 - 1.9 |
The lowest detected content was 0.01 mg/L in water and 0.015 mg/kg in soil and plant samples.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-ECD analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Active sites in the GC system.
-
Solution:
-
Injector: Use a deactivated inlet liner and change it regularly. Silanized glass wool can help trap non-volatile matrix components.
-
Column: Ensure a high-quality, low-bleed column is used. If column performance degrades, trim 15-30 cm from the injector end.
-
Matrix Effects: Co-extracted matrix components can mask active sites, sometimes leading to peak shape improvement (matrix-induced enhancement).[3][4] However, they can also cause tailing if they are acidic or basic. A thorough cleanup is essential.
-
-
-
Possible Cause 2: Improper column installation.
-
Solution: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Possible Cause 3: Column overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem 2: Low Sensitivity or No Peak
-
Possible Cause 1: Analyte degradation.
-
Solution:
-
Injector Temperature: While a high injector temperature is needed for volatilization, excessively high temperatures can cause thermal degradation of this compound. Experiment with lowering the injector temperature in 10°C increments.
-
Active Sites: As mentioned above, active sites can lead to analyte degradation. Ensure the entire flow path is inert.
-
-
-
Possible Cause 2: Leaks in the system.
-
Solution: Check for leaks at the septum, column fittings, and gas connections using an electronic leak detector.
-
-
Possible Cause 3: Detector contamination or loss of sensitivity.
-
Solution: The ECD is a radioactive source and its sensitivity can decrease over time. Contamination from the column bleed or sample matrix can also affect performance. Bake out the detector at a high temperature (as recommended by the manufacturer) with makeup gas flowing. If sensitivity does not improve, the detector may need professional servicing or replacement.
-
Problem 3: Baseline Noise or Drift
-
Possible Cause 1: Contaminated carrier or makeup gas.
-
Solution: Use high-purity gases (99.999% or higher) and install gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Possible Cause 2: Column bleed.
-
Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum temperature limit.
-
-
Possible Cause 3: Septum bleed.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Problem 4: Non-linear Calibration Curve
-
Possible Cause 1: Detector saturation.
-
Solution: The ECD has a limited linear dynamic range. If the analyte concentration is too high, the detector response will become non-linear. Dilute the standards and samples to fall within the linear range of the detector.
-
-
Possible Cause 2: Matrix effects.
-
Solution: Matrix components can enhance or suppress the analyte signal, leading to non-linearity. The use of matrix-matched standards is highly recommended to compensate for these effects.[3][5] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Soil[1]
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetone and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.
-
Repeat the extraction with another 20 mL of acetone.
-
Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in 10 mL of ethyl acetate.
-
The extract is now ready for GC-ECD analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for GC-ECD analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. determination-of-fipronil-and-its-metabolites-in-environmental-water-samples-by-meltblown-nonwoven-fabric-based-solid-phase-extraction-combined-with-gas-chromatography-electron-capture-detection - Ask this paper | Bohrium [bohrium.com]
- 3. scispace.com [scispace.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Determination of new generation amide insecticide residues in complex matrix agricultural food by ultrahigh performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing signal suppression for Flufiprole in complex matrices
Welcome to the technical support center for the analysis of Flufiprole. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex matrices challenging?
This compound is a phenylpyrazole insecticide used to control a wide range of agricultural pests.[1][2] Its chemical formula is C₁₆H₁₀Cl₂F₆N₄OS, and it has a molecular weight of 491.24 g/mol .[3][4] Analysis of this compound in complex matrices such as soil, water, food products, and biological tissues can be challenging due to the presence of interfering endogenous compounds. These matrix components can co-elute with this compound during chromatographic analysis, leading to a phenomenon known as "matrix effect," which can cause signal suppression or enhancement, thereby affecting the accuracy and sensitivity of the analytical method.
Q2: What are the common analytical techniques used for the determination of this compound?
The most common analytical techniques for this compound and other phenylpyrazole insecticides are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or other sensitive detectors.[5]
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for the quantification of this compound in various samples.
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS is also widely used, particularly for the analysis of this compound and its metabolites.[5]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): This technique is sensitive to halogenated compounds like this compound and can be a cost-effective alternative to MS.[6]
Q3: What is the QuEChERS method, and why is it recommended for this compound analysis?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[5] It involves a two-step process: an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents.
The QuEChERS method is highly effective in removing a significant portion of matrix interferences, thereby reducing signal suppression and improving the accuracy and reproducibility of this compound analysis.[5][7] It is known for generating good recoveries (typically 70-120%) with low relative standard deviations (RSDs <5%).
Troubleshooting Guides
Problem 1: Low recovery of this compound during sample preparation.
Possible Causes & Solutions:
-
Incomplete Extraction: The extraction solvent may not be efficiently penetrating the sample matrix.
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: Acetonitrile is the most common and effective extraction solvent for the QuEChERS method.
-
-
Analyte Degradation: this compound may be degrading during the extraction or cleanup process.
-
Solution: Ensure that the pH of the sample and extraction solvent is appropriate. Store samples and extracts at low temperatures to minimize degradation.
-
Problem 2: Significant signal suppression observed in LC-MS/MS analysis.
Possible Causes & Solutions:
-
Insufficient Cleanup: The chosen d-SPE sorbents may not be effectively removing the specific matrix components causing interference.
-
Solution: The choice of d-SPE sorbents is critical and matrix-dependent. A combination of sorbents is often used:
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, organic acids, and anthocyanins.
-
C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Caution: GCB can also retain planar analytes like this compound, so its amount should be optimized.
-
-
A combination of C18, PSA, and GCB has been shown to be effective for cleaning up complex samples for this compound analysis.[6]
-
-
Matrix Effects from Co-eluting Compounds: Even after cleanup, some matrix components may still co-elute with this compound.
-
Solution 1: Dilution: Diluting the final extract can reduce the concentration of interfering compounds. This is a simple and often effective strategy, provided the analyte concentration remains above the limit of quantification.[9][10]
-
Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression by ensuring that the standards and samples experience similar matrix effects.[10]
-
Solution 3: Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to correct for matrix effects and variations in instrument response.[11]
-
Experimental Protocols
QuEChERS Sample Preparation for Plant-Based Matrices
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Homogenization: Weigh 10-15 g of the sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the AOAC official method 2007.01).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). For highly pigmented samples, a small amount of GCB (e.g., 7.5 mg) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS or GC-MS analysis. It may be necessary to dilute the extract with the mobile phase or an appropriate solvent before injection.
-
Quantitative Data Summary
Table 1: Recovery of this compound and its Metabolites using Different Extraction and Cleanup Methods
| Matrix | Analyte | Sample Preparation Method | Recovery (%) | RSD (%) | Reference |
| Paddy Field Water | This compound & Metabolites | Solid-phase extraction and GC-ECD | 75.1 - 109.2 | 1.0 - 1.9 | [6] |
| Paddy Field Soil | This compound & Metabolites | Acetonitrile extraction, Carbon-NH2 cleanup, SPE, GC-ECD | 75.1 - 109.2 | 1.0 - 1.9 | [6] |
| Paddy Field Plant | This compound & Metabolites | Acetonitrile extraction, Carbon-NH2 cleanup, SPE, GC-ECD | 75.1 - 109.2 | 1.0 - 1.9 | [6] |
| General Food Matrices | Various Pesticides | QuEChERS | 70 - 120 | < 5 | |
| Wastewater Effluent | Fipronil & Metabolites | Dilution with Methanol, direct injection HPLC-MS/MS | 70 - 130 | < 10 | [12] |
| Sediment | Fipronil & Metabolites | QuEChERS | 70 - 130 | < 10 | [12] |
| Honey | Fipronil | LLE with n-hexane or SPE on Florisil | Not specified | Not specified | [13] |
Visualizations
Caption: Workflow of the QuEChERS method for sample preparation.
Caption: Troubleshooting logic for signal suppression in this compound analysis.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:704886-18-0 | Chemsrc [chemsrc.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C16H10Cl2F6N4OS | CID 56841657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. youtube.com [youtube.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Flufiprole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of Flufiprole, particularly in challenging matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex matrices challenging?
A1: this compound is a phenylpyrazole insecticide used in agricultural settings.[1] Analyzing it in complex matrices like soil, paddy water, rice straw, and food products is challenging due to the presence of numerous interfering compounds (e.g., lipids, pigments, organic matter).[2][3] These interferences can lead to a phenomenon known as the "matrix effect," causing ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and precision of the results.[4] Furthermore, this compound can degrade into various metabolites, which may also need to be monitored.[5][6]
Q2: What are the most common analytical techniques for this compound and its related compounds?
A2: The most prevalent and effective techniques involve a sample preparation step followed by chromatographic analysis.
-
Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extraction and cleanup.[7][8] Solid-Phase Extraction (SPE) is another common technique, especially for cleaning up extracts from water samples.[5][9]
-
Analysis: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in detecting trace amounts of this compound and its metabolites.[5][10] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) is also utilized.[4][7][8]
Q3: What is the QuEChERS method and why is it popular for pesticide analysis?
A3: QuEChERS is a sample preparation procedure that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[7][11] It is popular because it is a streamlined process that minimizes solvent consumption and sample handling time while effectively removing a significant portion of matrix interferences from complex samples like fruits, vegetables, and soil.[8][11][12]
Q4: What is the "matrix effect" and how can it be mitigated?
A4: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to inaccurate quantification. Mitigation strategies include:
-
Improving Sample Cleanup: Using appropriate d-SPE sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[13]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[4]
-
Dilution: Diluting the final extract can reduce the concentration of interfering compounds, though this may compromise the limits of detection.
-
Use of Internal Standards: Employing isotopically labeled internal standards can help correct for signal suppression or enhancement.
Q5: What are the key parameters to assess during method validation?
A5: Method validation scientifically confirms that an analytical method is suitable for its intended purpose.[14] Key parameters include:
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.[5]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovered.[5][14]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).[5][8][14]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified.[8][14]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][8][14]
Section 2: Troubleshooting Guide
Q: My recoveries for this compound are low or inconsistent. What are the potential causes and solutions?
A: Low and variable recoveries are common challenges. Consider the following:
-
Inefficient Extraction: Ensure the solvent-to-sample ratio is adequate and that the shaking/vortexing time and intensity are sufficient to ensure thorough extraction. For some soil types, adding a small amount of water prior to extraction can improve recovery.[13]
-
pH of the Sample: The pH can affect the stability and extraction efficiency of this compound. Using buffered QuEChERS salts can help maintain a consistent pH during extraction.
-
Ineffective Cleanup: The choice of d-SPE sorbent is critical. For matrices high in fatty acids, C18 may be necessary. For those with pigments like chlorophyll, graphitized carbon black (GCB) is effective. However, GCB can sometimes retain planar analytes, so its amount should be optimized.
-
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces. Silanized glassware or polypropylene tubes can minimize this issue.
-
Analyte Degradation: this compound can be susceptible to degradation. Ensure samples are stored properly (cool and dark) and analyzed within a reasonable timeframe.[9]
Q: I'm observing poor peak shape (e.g., tailing, splitting) in my LC-MS/MS chromatograms. What should I check?
A: Poor chromatography can compromise resolution and integration.
-
Mobile Phase Mismatch: Ensure the final extract solvent is compatible with the initial mobile phase conditions. A significant mismatch can cause peak distortion. Reconstituting the dried extract in the initial mobile phase is a good practice.[8]
-
Column Contamination: Matrix components can build up on the analytical column. Use a guard column and implement a robust column washing cycle after each analytical batch.
-
Column Degradation: The column's stationary phase may be degraded. Check the column's performance with a standard mixture and replace it if necessary.
-
Injector Issues: A partially blocked needle or seat in the autosampler can lead to peak splitting. Perform regular maintenance on the autosampler.
Q: How do I diagnose and address significant ion suppression in my LC-MS/MS analysis?
A: Ion suppression is a major manifestation of the matrix effect.
-
Diagnosis: A post-column infusion experiment can identify regions of the chromatogram where suppression occurs. Alternatively, comparing the response of an analyte in a pure solvent to its response in a matrix extract can quantify the effect.
-
Solutions:
-
Enhance Cleanup: Re-evaluate the QuEChERS or SPE cleanup step. Experiment with different sorbents or amounts to better remove interfering compounds.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the co-eluting matrix components that are causing the suppression.
-
Use Matrix-Matched Standards: This is the most common way to compensate for suppression. By preparing calibrants in a blank matrix extract, the standards and the samples experience the same degree of suppression, leading to more accurate quantification.
-
Dilute the Sample: A simple 5x or 10x dilution of the final extract can significantly reduce suppression, provided the method's sensitivity is sufficient to meet the required LOQ.[15]
-
Section 3: Method Validation Data Summary
The following tables summarize quantitative data from validated methods for this compound and the closely related compound Fipronil in various challenging matrices.
Table 1: Method Performance for this compound
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ |
| Paddy Water, Rice Straw, Brown Rice, Paddy Soil | QuEChERS & SPE, LC-MS/MS | ≥0.998 | 83.6 - 107 | 1.0 - 5.8 | < 2.0 µg/kg |
| Paddy Field Samples | SPE, GC-ECD | Not Specified | 82 - 104 | 5.9 - 13.0 | 2 - 5 µg/kg |
Data sourced from references[5][13].
Table 2: Method Performance for Fipronil (as a proxy for phenylpyrazole insecticides)
| Matrix | Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ |
| Vegetables | QuEChERS, GC-MS | Not Specified | > 85 | 1.36 - 5.42 | 0.01 mg/kg |
| Eggs | SinChERS, UHPLC-MS/MS | Not Specified | 89.0 - 104.4 | 2.22 - 6.03 | 1 µg/kg |
| Aqueous & Sediment | QuEChERS, HPLC-MS/MS | Not Specified | 70 - 130 | < 10 | 2.0 ng/L (aqueous), 0.05 ng/g (sediment) |
| Honey | SPE, GC-ECD | > 0.99 | 70 - 99 | < 10 | Not Specified |
Data sourced from references[2][4][8][15].
Section 4: Experimental Protocols
Protocol 1: Generic QuEChERS Extraction and Cleanup
This protocol is a generalized procedure based on methods for various matrices.[5][8]
-
Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil or grains, add a specified amount of water to rehydrate.[16]
-
Extraction: Add 10 mL of acetonitrile (often with 1% acetic acid). Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Shaking: Cap the tube tightly and shake vigorously for 1-3 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL tube containing d-SPE cleanup salts (e.g., anhydrous MgSO₄, PSA, and/or C18/GCB).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be analyzed directly or evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
This is a typical set of conditions for this compound analysis.[5]
-
Instrument: Ultra-High Performance Liquid Chromatography with a tandem mass spectrometer (UHPLC-MS/MS).
-
Column: A reversed-phase C18 column is commonly used. For chiral analysis, a specialized cellulose-based chiral stationary phase is required.[5]
-
Mobile Phase: A gradient elution using water (often with formic acid and/or ammonium acetate) and an organic solvent like methanol or acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions.
Section 5: Visual Guides
Caption: A typical QuEChERS experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte recovery issues.
References
- 1. A full evaluation of chiral phenylpyrazole pesticide this compound and the metabolites to non-target organism in paddy field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. brjac.com.br [brjac.com.br]
- 5. Simultaneous enantioselective determination of phenylpyrazole insecticide this compound and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
Validation & Comparative
Flufiprole vs. Fipronil: A Comparative Guide to Efficacy Against Rice Pests
A comprehensive review of available data on the efficacy of flufiprole and fipronil for managing key insect pests in rice cultivation reveals a significant evidence gap for this compound, hindering a direct, data-driven comparison. While extensive research documents the performance of fipronil against major rice pests such as stem borer, leaf folder, and brown planthopper, publicly accessible studies detailing the efficacy of this compound in similar rice agroecosystems are currently unavailable.
This guide synthesizes the existing experimental data for fipronil to serve as a benchmark for future comparative studies. It also outlines the shared mode of action of these two phenylpyrazole insecticides and provides standardized experimental protocols for their evaluation.
Mode of Action: Targeting the Insect Nervous System
Both this compound and fipronil belong to the phenylpyrazole class of insecticides and share a common mode of action. They are non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter in the central nervous system of insects. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions into neurons. This leads to a state of hyperexcitation, resulting in paralysis and eventual death of the target pest.
Efficacy of Fipronil Against Major Rice Pests
Numerous field studies have evaluated the efficacy of various fipronil formulations against key rice pests. The following tables summarize the quantitative data from a selection of these studies.
Table 1: Efficacy of Fipronil Against Rice Stem Borer (Scirpophaga incertulas)
| Fipronil Formulation | Application Rate (g a.i./ha) | Pest Damage Metric | Efficacy (% reduction or damage) | Reference |
| 5% SC | 75 | Dead Heart (%) | Significantly lower than control | [1] |
| 5% SC | 75 | White Ear Head (%) | Significantly lower than control | [1] |
| 0.3% GR | 75 | Dead Heart (%) | Significantly better control | [2] |
| 0.3% GR | 75 | White Ear Head (%) | Significantly better control | [2] |
| 80 WDG | 50 | Stem Borer Population | 65.32 - 73.08% reduction over control | [3] |
| 80 WG | 50, 80, 100 | Stem Borer Damage (%) | 3.63, 3.50, 3.43% damage vs 17.69% in control | [3] |
| 0.6% GR | 50, 60 | Stem Borer | Highly effective control | [3] |
Table 2: Efficacy of Fipronil Against Rice Leaf Folder (Cnaphalocrocis medinalis)
| Fipronil Formulation | Application Rate (g a.i./ha) | Pest Damage Metric | Efficacy (% reduction or damage) | Reference |
| 80 WG | 50, 80, 100 | Leaf Folder Damage (%) | 76.83, 77.31, 77.96% reduction over control | [3] |
| 0.3% GR | 75 | Leaf Folder | Significantly better control | [2] |
| 5% SC | 1000 ml/ha | Leaf Folder Damage (%) | 2.2% damage vs 5.53% in control (2013) | [4] |
| 5% SC | 1000 ml/ha | Leaf Folder Damage (%) | 1.6% damage vs 3.8% in control (2014) | [4] |
Table 3: Efficacy of Fipronil Against Brown Planthopper (Nilaparvata lugens)
| Fipronil Formulation | Application Rate | Pest Population Metric | Efficacy (% mortality or reduction) | Reference |
| 5% SC | 2.0 ml/L | Population Reduction (%) | 85.45% reduction over control | [5] |
| Not Specified | Not Specified | Nymphal Mortality (%) | 85.0% after 24 hours | [6] |
| Not Specified | Not Specified | Nymphal Mortality (%) | 95.0% after 48 hours | [6] |
Experimental Protocols for Insecticide Efficacy Evaluation in Rice
The following provides a generalized experimental workflow for conducting field trials to evaluate the efficacy of insecticides like this compound and fipronil against rice pests.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is commonly used with a specified number of replications (typically 3-4) for each treatment.
-
Plot Size: Individual plot sizes are defined (e.g., 5m x 4m) with appropriate spacing between plots to prevent spray drift.
-
Treatments: Treatments include different application rates of the test insecticides (this compound and fipronil), a standard check (a commonly used and effective insecticide), and an untreated control.
2. Crop Management:
-
Variety: A susceptible or commonly cultivated rice variety is used.
-
Agronomic Practices: Standard agronomic practices for the region regarding fertilizer application, water management, and weed control are followed uniformly across all plots.
3. Pest Population Assessment:
-
Pre-treatment Count: Pest populations or initial damage levels (e.g., number of dead hearts, percentage of leaf damage, number of hoppers per hill) are recorded a day before insecticide application.
-
Post-treatment Counts: Assessments are repeated at specific intervals after application, such as 3, 7, and 14 days after treatment (DAT), to determine the knockdown effect and residual activity of the insecticides.
4. Data Collection and Analysis:
-
Efficacy Metrics: Data is collected on parameters such as percent reduction in pest population, percent reduction in plant damage (e.g., dead hearts, white ears, leaf damage), and yield parameters (e.g., grain yield, straw yield).
-
Statistical Analysis: The collected data is subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments.
Conclusion
While both this compound and fipronil are phenylpyrazole insecticides that target the insect's GABA receptor, a direct comparison of their efficacy against rice pests is hampered by the lack of published data for this compound. The extensive data available for fipronil demonstrates its effectiveness in controlling key rice pests like stem borer, leaf folder, and brown planthopper under various field conditions and formulations.
To provide a comprehensive comparative guide, further research generating quantitative efficacy data for this compound against major rice pests is essential. Such studies, following standardized experimental protocols, would enable researchers, drug development professionals, and agricultural practitioners to make informed decisions on the selection and application of these insecticides for sustainable rice pest management.
References
Cross-Reactivity of Fipronil Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of fipronil antibodies with related compounds. While direct experimental data on the cross-reactivity with Flufiprole is not currently available in the reviewed scientific literature, this document summarizes the existing data on fipronil and its major metabolites. This information is crucial for the development of specific and sensitive immunoassays for fipronil and for understanding the potential for cross-reactivity with other phenylpyrazole insecticides.
Quantitative Data Summary
The cross-reactivity of fipronil antibodies is highly dependent on the specific antibody and the assay format. The following table summarizes published data from two different fipronil immunoassays, highlighting the variability in cross-reactivity with its metabolites. The cross-reactivity is calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.[1]
| Compound | Assay 1 Cross-Reactivity (%) | Assay 2 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| This compound | No Data Available | No Data Available |
Data sourced from studies on polyclonal antibodies raised against different fipronil haptens.[1]
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a detailed methodology based on established protocols for fipronil immunoassays.[1][2]
Competitive Indirect ELISA Protocol
1. Reagents and Materials:
- Microtiter plates (96-well)
- Coating antigen (e.g., Fipronil-BSA conjugate)
- Phosphate-buffered saline (PBS)
- Blocking buffer (e.g., PBS with 1% BSA)
- Fipronil antibody (polyclonal or monoclonal)
- Standards: Fipronil and potential cross-reactants (e.g., this compound, fipronil metabolites)
- Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- Plate reader
2. Plate Coating:
- Dilute the coating antigen to an optimal concentration in PBS.
- Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
- Incubate overnight at 4°C.
- Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
3. Blocking:
- Add 200 µL of blocking buffer to each well.
- Incubate for 1-2 hours at 37°C.
- Wash the plate three times with PBST.
4. Competitive Reaction:
- Prepare serial dilutions of fipronil standards and the test compounds (e.g., this compound) in PBS.
- Add 50 µL of the standard or test compound solution to the wells.
- Add 50 µL of the diluted primary fipronil antibody to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate three times with PBST.
5. Secondary Antibody Incubation:
- Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with PBST.
6. Signal Development and Measurement:
- Add 100 µL of the substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes.
- Add 50 µL of the stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
- Plot a standard curve of absorbance versus the logarithm of the fipronil concentration.
- Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for fipronil and each test compound.
- Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Fipronil / IC50 of Test Compound) x 100
Experimental Workflow Visualization
The following diagram illustrates the key steps in the competitive ELISA workflow for determining antibody cross-reactivity.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Conclusion and Future Directions
The available data demonstrates that fipronil antibodies can exhibit significant cross-reactivity with its metabolites, and this cross-reactivity profile varies between different antibody preparations.[1] This highlights the importance of thorough characterization of any new fipronil immunoassay.
Crucially, there is a clear knowledge gap regarding the cross-reactivity of fipronil antibodies with this compound. Given the structural similarities between these two phenylpyrazole insecticides, it is plausible that some degree of cross-reactivity may exist. Researchers developing immunoassays for either compound should empirically determine the cross-reactivity to ensure the specificity and accuracy of their assays. Future studies are warranted to generate this critical data, which will be invaluable for the environmental monitoring and food safety assessment of both fipronil and this compound.
References
A Comparative Analysis of the Degradation Products of Flufiprole and Fipronil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the degradation products of two phenylpyrazole insecticides, flufiprole and fipronil. Understanding the environmental fate and metabolic pathways of these compounds is crucial for assessing their ecological impact and ensuring human and animal safety. This document summarizes key experimental data on their degradation under various conditions, details the analytical methodologies used for their detection, and presents a comparative overview of the toxicity of their respective degradation products.
Executive Summary
This compound and fipronil, while structurally related, exhibit distinct degradation profiles, leading to a variety of metabolites with differing levels of persistence and toxicity. Fipronil primarily degrades into fipronil sulfone, fipronil sulfide, fipronil amide, and the photodegradate fipronil desulfinyl. Notably, some of these metabolites, such as fipronil sulfone and fipronil desulfinyl, have been shown to be more persistent and, in some cases, more toxic than the parent fipronil. This compound's degradation pathways can yield fipronil as a metabolite, in addition to other compounds like this compound amide and detrifluoromethylsulfinyl this compound. The formation of fipronil from this compound introduces a critical consideration for risk assessment, as the environmental and toxicological profile of fipronil is well-documented.
Comparative Degradation Pathways
The degradation of both this compound and fipronil is influenced by environmental factors such as sunlight (photodegradation), water (hydrolysis), and microbial activity in soil (aerobic and anaerobic degradation).
Fipronil Degradation Pathway
Fipronil undergoes transformation in the environment through several key pathways:
-
Oxidation: Fipronil is oxidized to form fipronil sulfone, a major and persistent metabolite.
-
Reduction: Under anaerobic conditions, fipronil can be reduced to fipronil sulfide.
-
Hydrolysis: The nitrile group of fipronil can be hydrolyzed to form fipronil amide.
-
Photodegradation: Exposure to sunlight leads to the formation of fipronil desulfinyl.[1][2]
This compound Degradation Pathway
This compound degradation is an area of ongoing research, with studies indicating the formation of several metabolites, including fipronil itself. This transformation is a significant finding, as it implies that the use of this compound can contribute to the environmental load of fipronil and its associated degradation products.
-
Metabolism to Fipronil: One of the key degradation pathways of this compound is its conversion to fipronil.
-
Formation of Other Metabolites: Other identified metabolites include this compound amide and detrifluoromethylsulfinyl this compound.[3]
Quantitative Degradation Data
The persistence of these insecticides and their degradation products in the environment is a key factor in their risk assessment. Half-life (DT50) values provide a measure of this persistence.
Table 1: Comparative Half-Life (DT50) of Fipronil and its Degradation Products in Soil
| Compound | Soil Type | Condition | Half-Life (Days) | Reference |
| Fipronil | Sandy Loam | Field | 10.81 (biphasic) | [3] |
| Fipronil | Clay Loam | Non-sterile | 9.72 | [4] |
| Fipronil | Clay Loam | Sterile | 33.51 | [4] |
| Fipronil | - | Aerobic | 16.9 | [5] |
| Fipronil | - | Anaerobic | 15.7 | [5] |
| Fipronil Sulfone | - | - | More persistent than fipronil | [3] |
| Fipronil Sulfide | - | Anaerobic | Not degraded further | [5] |
| Fipronil Desulfinyl | - | - | More persistent than fipronil | [6] |
Note: Direct comparative studies on the degradation kinetics of this compound under various conditions are limited. The degradation of this compound to fipronil suggests that the persistence of fipronil and its metabolites should be considered when evaluating the environmental fate of this compound.
Toxicity of Degradation Products
The degradation of parent compounds does not always lead to detoxification. In the case of fipronil, several of its metabolites exhibit significant toxicity, sometimes exceeding that of fipronil itself.
Table 2: Comparative Toxicity of Fipronil and its Degradation Products
| Compound | Organism | Endpoint | Toxicity Value | Reference |
| Fipronil | Honeybee (Apis mellifera) | Acute Contact LD50 | 0.004 µ g/bee | [7] |
| Fipronil | Crayfish (Procambarus clarkii) | 96-h LC50 | 14.3 µg/L | |
| Fipronil Sulfone | Crayfish (Procambarus clarkii) | 96-h LC50 | 11.2 µg/L | |
| Fipronil Sulfide | Crayfish (Procambarus clarkii) | 96-h LC50 | 15.5 µg/L | |
| Fipronil Desulfinyl | Crayfish (Procambarus clarkii) | 96-h LC50 | 68.6 µg/L | |
| This compound | Pond Loach (Misgurnus anguillicaudatus) | 96-h LC50 | 1.03 mg/L | |
| Fipronil (from this compound degradation) | Pond Loach (Misgurnus anguillicaudatus) | 96-h LC50 | 0.17 mg/L | |
| This compound Amide | Pond Loach (Misgurnus anguillicaudatus) | 96-h LC50 | > 10 mg/L | |
| Detrifluoromethylsulfinyl this compound | Pond Loach (Misgurnus anguillicaudatus) | 96-h LC50 | 0.23 mg/L |
Key Observations:
-
Fipronil sulfone is generally more toxic than fipronil to certain aquatic invertebrates.
-
One of the degradation products of this compound is fipronil, which is significantly more toxic to aquatic organisms than the parent this compound.
Experimental Protocols
Accurate and sensitive analytical methods are essential for monitoring the degradation of this compound, fipronil, and their metabolites in various environmental matrices.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.
Protocol Summary:
-
Extraction: A representative sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation and enhance extraction efficiency.
-
Cleanup: An aliquot of the extract is then cleaned up using dispersive solid-phase extraction (d-SPE), where a mixture of sorbents is added to remove interfering matrix components.
-
Analysis: The final extract is analyzed using chromatographic techniques coupled with mass spectrometry.
Analytical Instrumentation: UPLC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical technique for the simultaneous determination of multiple pesticide residues at trace levels.[8][9]
Typical UPLC-MS/MS Parameters for Fipronil and its Metabolites:
-
Chromatographic Column: A reverse-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate is employed.
-
Ionization Source: Electrospray ionization (ESI) in negative mode is often preferred for these compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Table 3: Example UPLC-MS/MS Conditions for Fipronil and its Metabolites
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of all analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transitions | Specific precursor and product ions for each analyte |
Conclusion
The degradation of this compound and fipronil results in a complex mixture of metabolites in the environment. A key finding is the transformation of this compound to fipronil, which necessitates a thorough risk assessment that considers the combined toxicity of the parent compound and its more toxic degradation products. Fipronil's metabolites, particularly fipronil sulfone, are often more persistent and can be more toxic than fipronil itself.
For researchers and professionals in drug development, these findings highlight the importance of comprehensive metabolite profiling and toxicity testing during the development of new chemical entities. Understanding the complete degradation pathway and the toxicological profile of all major metabolites is crucial for a complete and accurate environmental and safety assessment. Further research is warranted to establish a more complete and directly comparative dataset for the degradation kinetics and metabolite toxicity of this compound.
References
- 1. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research.vu.nl [research.vu.nl]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neonicotinoids and fipronil on non-target invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Flufiprole vs. Fipronil: A Comparative Guide to Environmental Fate and Persistence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental fate and persistence of two phenylpyrazole insecticides: flufiprole and its predecessor, fipronil. Understanding the environmental behavior of these compounds is critical for assessing their ecological risk and developing safer alternatives. This document summarizes key experimental data, outlines methodologies, and visualizes degradation pathways to facilitate a comprehensive understanding.
Executive Summary
Fipronil, a widely used insecticide, is known for its relatively long persistence in certain environmental compartments and the formation of bioactive metabolites that can be more persistent and toxic than the parent compound. This compound, a newer insecticide, shares structural similarities with fipronil and also degrades into fipronil and its associated metabolites. While data on this compound is less extensive in the public domain, available studies indicate that its environmental fate is intrinsically linked to that of fipronil. This guide presents a side-by-side comparison of their key environmental parameters.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the environmental fate of this compound and fipronil. It is important to note that the environmental persistence of these compounds can vary significantly depending on factors such as soil type, temperature, pH, and microbial activity.
Table 1: Soil Degradation Half-Life (DT50)
| Compound | Soil Type | DT50 (days) | Conditions |
| This compound | Fluo-aquic soil | 89.3 | Aerobic |
| Fluo-aquic soil | 69.2 | Anaerobic | |
| Fipronil | Loamy Soil | 34 | Exposed to light[1] |
| Sandy Loam | 30.1 - 33.4 | Laboratory, sterile[2] | |
| Clay Loam | 37.6 | Laboratory, sterile[2] | |
| Aerobic Soils | 122 - 128 | Laboratory[3] | |
| Bare Soil | 33 - 45 | Field[4] | |
| Turfed Soil | 12 - 15 | Field[4] |
Table 2: Aquatic Degradation Half-Life (DT50)
| Compound | Condition | DT50 | Notes |
| This compound | Alkaline Hydrolysis (pH 9, 50°C) | 26.7 days | Stable in acidic and neutral solutions[5] |
| Photolysis (Water) | 37.7 - 63.0 min | Fipronil is a major photolytic product[1] | |
| Fipronil | Hydrolysis (pH 9) | 28 days | Stable at pH 5 and 7[1] |
| Photolysis (UV light) | 4 - 12 hours | Forms fipronil-desulfinyl[3] |
Table 3: Soil Adsorption Coefficient (Koc)
| Compound | Koc (L/kg) | Mobility Classification |
| This compound | Estimated from Kf values ranging from 87.9 to 599.6 | Low to Slight |
| Fipronil | 427 - 1248 | Low to Slight[3] |
Table 4: Bioconcentration Factor (BCF)
| Compound | BCF (Fish) | Bioaccumulation Potential |
| This compound | Data not publicly available | - |
| Fipronil | 321 | Moderate |
Environmental Degradation Pathways
The degradation of both this compound and fipronil in the environment leads to the formation of several metabolites, some of which are of environmental concern due to their persistence and toxicity.
Fipronil Degradation
Fipronil degrades in the environment through several pathways, including photolysis, hydrolysis, oxidation, and reduction.[6][7] The major degradation products are:
-
Fipronil-desulfinyl: Formed through photolysis and is often more toxic than fipronil itself.[6]
-
Fipronil sulfone: An oxidation product that is persistent and toxic.[2]
-
Fipronil sulfide: A reduction product.[2]
-
Fipronil amide: A hydrolysis product.[2]
This compound Degradation
Available research indicates that a primary degradation pathway for this compound is its conversion to fipronil and its subsequent metabolites.[1] One of the main metabolites of this compound is fipronil sulfone, which is also a major and persistent metabolite of fipronil.[5][8] This suggests that the long-term environmental impact of this compound is closely linked to the known environmental fate of fipronil and its degradation products.
Experimental Protocols
The data presented in this guide are derived from studies following standardized environmental fate testing guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).
Soil Degradation Studies (Aerobic and Anaerobic)
These studies, typically following OECD Guideline 307 , aim to determine the rate and route of degradation of a substance in soil under controlled laboratory conditions.
Methodology:
-
Test System: A defined soil type with known characteristics (e.g., texture, organic carbon content, pH) is used.
-
Application: The test substance, often radiolabelled for tracking, is applied to the soil samples.
-
Incubation: Samples are incubated under controlled conditions of temperature, moisture, and for aerobic studies, with a supply of air, or for anaerobic studies, in the absence of oxygen.
-
Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The concentrations of the parent compound and its degradation products are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the DT50 (time for 50% dissipation).
Hydrolysis and Photolysis Studies
Hydrolysis studies (OECD Guideline 111 ) assess the abiotic degradation of a substance in water at different pH levels, while photolysis studies (OECD Guideline 316 ) evaluate its degradation in water and on soil surfaces when exposed to light.
Soil Adsorption/Desorption Studies (Koc)
These studies, following OECD Guideline 106 , determine the extent to which a pesticide binds to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the potential for a pesticide to move into water bodies.
Bioconcentration Factor (BCF) Studies
Typically conducted according to OECD Guideline 305 , these studies measure the accumulation of a chemical in fish from the surrounding water. The Bioconcentration Factor (BCF) is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.
Conclusion
The environmental fate and persistence of this compound and fipronil are closely related. Fipronil exhibits moderate to high persistence in soil and its degradation can lead to the formation of metabolites that are also persistent and, in some cases, more toxic than the parent compound. This compound, while less studied, has been shown to degrade to fipronil and its sulfone metabolite, indicating that an environmental assessment of this compound must consider the subsequent fate and effects of fipronil. A significant data gap exists for the bioconcentration potential of this compound itself. Further research is needed to fully characterize the environmental risk profile of this compound and to determine if it offers a significant improvement in environmental safety over fipronil.
References
- 1. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioconcentration - Wikipedia [en.wikipedia.org]
- 5. Research of Fulfiprole Environmental Fate in the Paddy Fields and Risk Assessment for Aquatic Organisms - Master's thesis - Dissertation [dissertationtopic.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing bioaccumulation potential of sediment associated fipronil degradates in oligochaete Lumbriculus variegatus based on passive sampler measured bioavailable concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [sitem.herts.ac.uk]
A Comparative Guide to Flufiprole and Fipronil Reference Standards
For researchers, scientists, and drug development professionals engaged in the study and application of phenylpyrazole insecticides, the selection of high-quality reference standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Flufiprole and its structural analog, Fipronil, focusing on their certified reference materials, analytical methodologies, and biological activity.
Introduction to this compound and Fipronil
This compound and Fipronil are broad-spectrum insecticides belonging to the phenylpyrazole class.[1][2] Their mode of action involves the disruption of the central nervous system in insects by blocking gamma-aminobutyric acid (GABA)-gated chloride channels.[1][3] This action leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[3] While sharing a core mechanism, subtle structural differences between the two molecules may influence their efficacy against different pest species and their environmental fate.
Certified Reference Materials: A Comparative Overview
The availability of high-purity, certified reference materials (CRMs) is the foundation of any analytical study. Several suppliers offer reference standards for both this compound and Fipronil, with some providing materials certified under ISO 17034, ensuring the highest level of quality and traceability.
Table 1: Comparison of Commercially Available this compound and Fipronil Reference Standards
| Feature | This compound Reference Standards | Fipronil Reference Standards |
| CAS Number | 704886-18-0[4] | 120068-37-3[3] |
| Molecular Formula | C16H10Cl2F6N4OS[4] | C12H4Cl2F6N4OS[3] |
| Suppliers | LGC Standards, MedchemExpress, CymitQuimica, Benchchem | LGC Standards, Sigma-Aldrich, AccuStandard, HPC Standards[5][6][7] |
| Certification | ISO 17034 available from some suppliers | ISO 17034 and European Pharmacopoeia (EP) Reference Standards available |
| Purity | Typically >98% (Supplier dependent) | Typically >98% (Supplier dependent) |
Analytical Methodologies for Detection and Quantification
Accurate quantification of this compound and Fipronil in various matrices is crucial for residue analysis, environmental monitoring, and metabolism studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Gas Chromatography (GC)
GC, often coupled with an electron capture detector (ECD) or mass spectrometry (MS), is a robust method for the analysis of both this compound and Fipronil.
Experimental Protocol: GC-ECD Analysis of this compound in Rice
This protocol is a summary of a typical method for the determination of this compound residues.
-
Sample Preparation:
-
Homogenize 10 g of the rice sample.
-
Extract with 20 mL of acetonitrile by shaking for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 5 minutes.
-
Take a 10 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of hexane.
-
-
Cleanup:
-
Prepare a solid-phase extraction (SPE) cartridge (e.g., Florisil).
-
Condition the cartridge with 5 mL of hexane.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of hexane.
-
Elute the analyte with 10 mL of a hexane:acetone (9:1 v/v) mixture.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of hexane for GC analysis.
-
-
GC-ECD Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the separation of enantiomers and for the analysis of less volatile metabolites.
Experimental Protocol: HPLC Analysis of this compound Enantiomers
This protocol outlines a general procedure for the chiral separation of this compound.
-
Sample Preparation: (Follow a similar extraction and cleanup procedure as for GC analysis, but reconstitute the final residue in the mobile phase).
-
HPLC Conditions:
-
Column: Chiral stationary phase (e.g., cellulose- or amylose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at a wavelength of 230 nm.
-
Comparative Efficacy and Insecticidal Spectrum
While both this compound and Fipronil are effective against a broad range of pests, their efficacy can vary depending on the target insect species. Fipronil has been extensively studied and is known to be effective against ants, beetles, cockroaches, fleas, ticks, termites, and more.[2][8] One study demonstrated that Fipronil was more toxic to houseflies (Musca domestica L.) than acetamiprid.[9]
Direct comparative studies on the insecticidal spectrum of this compound versus Fipronil are limited in the publicly available literature. However, a study on cotton leafworm (Spodoptera littoralis) showed that both Fipronil and spinetoram provided significantly higher reduction percentages compared to chlorpyrifos and cypermethrin.[10] This suggests that phenylpyrazoles as a class are highly effective against this pest. Further research is needed to delineate the specific efficacy profiles of this compound and Fipronil against a wider array of economically important pests.
Mechanism of Action: GABA Receptor Antagonism
The primary target of both this compound and Fipronil is the GABA receptor in the insect's central nervous system. The binding of these insecticides to the receptor blocks the influx of chloride ions, leading to neuronal hyperexcitation.
Caption: Mechanism of action of this compound and Fipronil on the GABA receptor.
Experimental Workflow: From Sample to Analysis
The following diagram illustrates a typical workflow for the analysis of this compound or Fipronil residues in a solid matrix.
Caption: General experimental workflow for pesticide residue analysis.
Conclusion
Both this compound and Fipronil are potent phenylpyrazole insecticides with a shared mechanism of action. The choice between them for research and development purposes will depend on the specific target pests and the regulatory landscape. For analytical purposes, high-quality certified reference materials are readily available for both compounds. The selection of the analytical method, whether GC or HPLC, will be dictated by the sample matrix, the target analyte (parent compound or metabolite), and the need for chiral separation. This guide provides a foundational understanding to aid researchers in their selection and application of this compound and Fipronil reference standards.
References
- 1. Broad-spectrum insecticide: Fipronil [techemi.com]
- 2. Fipronil Fact Sheet [npic.orst.edu]
- 3. Fipronil - Wikipedia [en.wikipedia.org]
- 4. This compound | C16H10Cl2F6N4OS | CID 56841657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fipronil | CAS 120068-37-3 | LGC Standards [lgcstandards.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. accustandard.com [accustandard.com]
- 8. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 9. Efficacy of acetamiprid and fipronil fly baits against the housefly (Musca domestica L.) under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
A Comparative Guide to the Single-Laboratory Validation of Analytical Methods for Fipronil, a Closely Related Phenylpyrazole Insecticide to Flufiprole
Introduction
Flufiprole, a novel phenylpyrazole insecticide, is undergoing increasing scrutiny regarding its environmental fate and potential residues in various matrices. The establishment of robust and reliable analytical methods is paramount for accurate monitoring and risk assessment. Inter-laboratory validation, a critical step in standardizing an analytical method, involves a collaborative study among multiple laboratories to determine its performance characteristics under varied conditions. This process ensures the method's reproducibility and transferability.
Despite a thorough review of existing literature, no specific inter-laboratory validation studies for this compound have been publicly documented. However, extensive research is available on the validation of analytical methods for Fipronil, a structurally and functionally similar phenylpyrazole insecticide. This guide provides a comparative analysis of single-laboratory validated analytical methods for Fipronil across different matrices, offering valuable insights and a foundational understanding for researchers, scientists, and drug development professionals working with this compound. The principles and methodologies presented here for Fipronil are highly applicable to the development and validation of analytical methods for this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of various single-laboratory validated analytical methods for the determination of Fipronil and its metabolites in different matrices.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Vegetables | QuEChERS with GC/MS | 0.003 mg/kg | 0.01 mg/kg | >85 | 1.36-5.42 (Repeatability), 1.75-4.53 (Reproducibility) | [1][2][3] |
| Soil | Focused Ultrasound Probe Extraction with GC-ECD | Fipronil: 14.7 µg/kg, Desulfinyl: 9.8 µg/kg, Sulfide: 8.9 µg/kg, Sulfone: 10.7 µg/kg | Not Reported | 85-120 | Not Reported | [4] |
| Water | GC-MS | Fipronil: 6.2 ng/L, Sulfide: 3.0 ng/L, Sulfone: 6.6 ng/L, Desulfinyl: 4.0 ng/L | Fipronil: 20.4 ng/L, Sulfide: 9.0 ng/L, Sulfone: 21.6 ng/L, Desulfinyl: 13.0 ng/L | 86-112 | 1-13.4 | [5] |
| Soil & Sediment | GC-MS | Not Reported | Not Reported | 88.26-110.18 | <15 | [5][6] |
| Chicken Eggs | QuEChERS with online-SPE-LC-HRMS | Not Reported | 2.5 µg/kg | 84.56-93.84 | ≤5.87 | [7] |
| Chicken Meat | Modified QuEChERS with GC-MS | Not Reported | Not Reported | 75-106 | <11.15 | [8] |
| Honey | C18-SPE with GC-ECD | <0.014 µg/mL | <0.072 µg/mL | 70-99 | <7 | [9] |
| Insecticide Formulations | HPLC | 15.1 µg/mL | 45.9 µg/mL | Not Reported | <2 (Interday), <3 (Intraday) | [10][11][12] |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Vegetables[1][2][3]
This method is widely used for the extraction of pesticide residues from food matrices.
-
Sample Preparation: A homogenized sample of the vegetable matrix is weighed into a centrifuge tube.
-
Extraction: Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously. A salting-out agent (e.g., a mixture of anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile extract is transferred to a separate tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is centrifuged, and the supernatant is collected.
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Focused Ultrasound Probe Extraction for Soil[4]
This method utilizes ultrasonic energy for efficient extraction of analytes from solid matrices.
-
Sample Preparation: A soil sample is fortified with a standard solution.
-
Extraction: An extraction solvent is added to the soil sample, and a focused ultrasound probe is inserted into the mixture. The ultrasonic energy disrupts the sample matrix, facilitating the transfer of the analytes into the solvent.
-
Analysis: The resulting extract is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD).
Solid-Phase Extraction (SPE) for Water[13]
This technique is used to isolate and concentrate analytes from liquid samples.
-
Sample Preparation: A water sample is passed through a C18-ENV Sep-Pak Plus cartridge.
-
Elution: The retained analytes are eluted from the cartridge with a suitable solvent (e.g., toluene).
-
Analysis: The eluate is then analyzed by Gas Chromatography with a Ni63 Electron Capture Detector.
Inter-Laboratory Validation Workflow
The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method.
Caption: Generalized workflow for inter-laboratory validation of an analytical method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an analytical method to determine Fipronil and its degradation products in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation, and application of a method for the GC-MS analysis of fipronil and three of its degradation products in samples of water, soil, and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development, validation, and use of a monitoring method for fipronil and its metabolites in chicken eggs by QuEChERS with online-SPE-LC-Q/Orbitrap analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. development-and-validation-of-modified-quechers-methods-for-the-analysis-of-fipronil-and-its-metabolites-in-chicken-meat - Ask this paper | Bohrium [bohrium.com]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative risk assessment of Flufiprole and other phenylpyrazole insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative risk assessment of flufiprole and other prominent phenylpyrazole insecticides, including fipronil, ethiprole, and acetoprole. The information is intended for researchers, scientists, and professionals involved in drug development and environmental safety. This document summarizes key toxicological and environmental data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective comparison.
Executive Summary
Phenylpyrazole insecticides are a class of broad-spectrum insecticides that act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, leading to hyperexcitation of the insect nervous system.[1][2][3][4][5] While this mode of action provides effective pest control, it also raises concerns about potential risks to non-target organisms and the environment. This guide compares the toxicological profiles and environmental fate of four key phenylpyrazole insecticides: this compound, fipronil, ethiprole, and acetoprole.
This compound , a newer-generation phenylpyrazole, is positioned as an alternative to older compounds like fipronil. The available data suggests that while it shares the same mode of action, there may be differences in its toxicological and environmental profile.
Fipronil , the most well-studied of the group, has been widely used and consequently has a more extensive database on its effects. It is known to be highly toxic to certain non-target organisms, particularly honeybees and some aquatic invertebrates.[6][7]
Ethiprole and Acetoprole are other members of this class, with ethiprole also being used in agriculture.[8][9] Data on acetoprole is more limited as it is considered an obsolete insecticide in many regions.[10]
This guide presents a data-driven comparison to aid in the informed assessment of these compounds.
Data Presentation: Comparative Toxicity
The following tables summarize the available quantitative data on the acute toxicity of this compound, fipronil, ethiprole, and acetoprole to various non-target organisms.
Table 1: Mammalian Acute Oral Toxicity
| Insecticide | Test Species | LD50 (mg/kg bw) | Toxicity Class |
| This compound | Rat | > 2000[11] | Low |
| Fipronil | Rat | 97[12][13] | Moderate |
| Ethiprole | Rat | 7080[14] | Low |
| Acetoprole | Rat | 1426 - 2148[15] | Moderate |
Table 2: Avian Acute Oral Toxicity
| Insecticide | Test Species | LD50 (mg/kg bw) | Toxicity Class |
| This compound | Bobwhite Quail | No data available | - |
| Fipronil | Bobwhite Quail | 11.3[16] | Highly Toxic |
| Ethiprole | Bobwhite Quail | No data available | - |
| Acetoprole | Bobwhite Quail | 1260[15] | Slightly Toxic |
Table 3: Aquatic Acute Toxicity
| Insecticide | Test Species | 96-hr LC50 (mg/L) | Toxicity Class |
| This compound | Rainbow Trout | No data available | - |
| Fipronil | Rainbow Trout | 0.246[13] | Highly Toxic |
| Ethiprole | Rainbow Trout | No data available | - |
| Acetoprole | Rainbow Trout | No data available | - |
Table 4: Honeybee Acute Contact Toxicity
| Insecticide | Test Species | 48-hr LD50 (µ g/bee ) | Toxicity Class |
| This compound | Honeybee | No data available | - |
| Fipronil | Honeybee | 0.0059[7] | Highly Toxic |
| Ethiprole | Honeybee | 0.015[17] | Highly Toxic |
| Acetoprole | Honeybee | No data available | - |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, consistency, and comparability across different laboratories and studies.
Acute Oral Toxicity Testing (OECD 423)
This test determines the acute oral toxicity of a substance.[18]
-
Test Principle: A stepwise procedure is used where a single dose of the test substance is administered orally to a group of rats. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[18]
-
Methodology:
-
Dosing: The substance is administered by gavage in a fixed volume.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.
-
Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.[19]
-
Avian Acute Oral Toxicity Test (OECD 223)
This test evaluates the acute oral toxicity of a substance to birds.
-
Test Principle: A single oral dose of the test substance is administered to birds (e.g., Bobwhite quail). The birds are then observed for mortality and signs of toxicity over a 14-day period.[14]
-
Methodology:
-
Dosing: The substance is administered via gavage or capsule.
-
Observation: Birds are observed for mortality, behavioral changes, and effects on body weight and food consumption.
-
Endpoint: The LD50 is calculated.
-
Fish Acute Toxicity Test (OECD 203)
This test determines the acute toxicity of a substance to fish.[6]
-
Test Principle: Fish (e.g., Rainbow trout) are exposed to the test substance in water for 96 hours.
-
Methodology:
-
Exposure: Fish are maintained in a series of test concentrations of the substance.
-
Observation: Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[20]
-
Endpoint: The LC50 (the concentration estimated to be lethal to 50% of the test fish) is determined.[20]
-
Honeybee Acute Contact Toxicity Test (OECD 214)
This test assesses the acute contact toxicity of a substance to honeybees.
-
Test Principle: A single dose of the test substance is applied directly to the thorax of adult worker honeybees.
-
Methodology:
-
Application: A measured dose of the substance, typically dissolved in a solvent, is applied to the dorsal thorax of each bee.
-
Observation: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application.
-
Endpoint: The LD50 is calculated.
-
Mandatory Visualization
Signaling Pathway: Phenylpyrazole Insecticide Mode of Action
Phenylpyrazole insecticides act as non-competitive antagonists of the GABA-gated chloride ion channel in the central nervous system of insects.[1][2][3][4][5]
Experimental Workflow: Ecotoxicological Risk Assessment
The following diagram illustrates a generalized workflow for the ecotoxicological risk assessment of a new pesticide, from initial data collection to risk characterization.
Logical Relationship: Comparative Toxicity Assessment
This diagram outlines the logical process for comparing the risk profiles of different phenylpyrazole insecticides.
References
- 1. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttiionline.com [ttiionline.com]
- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. google.com [google.com]
- 13. cerc.usgs.gov [cerc.usgs.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. EXTOXNET PIP - ACETOCHLOR [extoxnet.orst.edu]
- 16. npic.orst.edu [npic.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. dtsc.ca.gov [dtsc.ca.gov]
- 19. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 20. Biological test method: acute lethality test using rainbow trout - Canada.ca [canada.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
